Product packaging for Oxiconazole(Cat. No.:CAS No. 64211-45-6)

Oxiconazole

Katalognummer: B1677861
CAS-Nummer: 64211-45-6
Molekulargewicht: 429.1 g/mol
InChI-Schlüssel: QRJJEGAJXVEBNE-HKOYGPOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Overview of Oxiconazole as a Chemical Compound

This compound is chemically described as an oxime O-ether. Its structure involves the 2,4-dichlorobenzyl ether of the oxime derived from the formal condensation of hydroxylamine (B1172632) with the carbonyl group of acetophenone (B1666503). In this acetophenone derivative, the phenyl group is substituted with chlorine atoms at positions 2 and 4, and one hydrogen of the methyl group is replaced by a 1H-imidazol-1-yl group. nih.gov The molecular formula of this compound is C₁₈H₁₃Cl₄N₃O, and its molecular weight is approximately 429.12 g/mol . nih.govwikipedia.org It is typically encountered in academic studies and pharmaceutical applications as the nitrate (B79036) salt, this compound nitrate, which has a molecular formula of C₁₈H₁₄Cl₄N₄O₄ and a molecular weight of approximately 492.14 g/mol . sigmaaldrich.comdrugbank.com

Key chemical properties of this compound include its form as a white to beige powder. sigmaaldrich.com It exhibits solubility in DMSO at 20 mg/mL, resulting in a clear solution. sigmaaldrich.com

Historical Context of this compound Research and Development

The development of azole antifungal agents, including imidazoles like this compound, marked a significant advancement in antifungal therapy following the earlier use of polyenes and griseofulvin. orientjchem.org this compound itself was patented in 1975 and subsequently approved for medical use in 1983. wikipedia.org Early research focused on its broad fungistatic spectrum against various human mycoses in vitro. glpbio.com Studies in the guinea-pig and rat models demonstrated its high topical activity against trichophytosis and vaginal candidiasis, respectively. glpbio.com The synthesis of this compound and structurally similar alkyl-oxime derivatives has been a subject of academic investigation, exploring different synthetic routes and the properties of isomers. uv.mxresearchgate.netgoogle.com

Scope and Significance of this compound Studies in Modern Chemistry and Medicine

Academic research on this compound continues to be relevant in modern chemistry and medicine, extending beyond its established antifungal applications. Its primary significance lies in its mechanism of action as an inhibitor of ergosterol (B1671047) biosynthesis in fungi. This compound targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol (B1674476) 14-alpha demethylase. nih.govdrugbank.com This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govdrugbank.compatsnap.comtaylorandfrancis.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-methylated sterols, ultimately disrupting membrane integrity and leading to cell lysis. nih.govnih.gov

Beyond its antifungal properties, recent academic studies have explored the potential for repurposing this compound. Research has indicated that this compound possesses antibacterial activity, particularly against Staphylococcus aureus and Enterococcus species. asm.orgresearchgate.net In vitro studies have shown its ability to synergize with antibiotics like gentamicin (B1671437) against susceptible and multidrug-resistant S. aureus strains and to eradicate preformed S. aureus biofilms. asm.orgresearchgate.net Furthermore, investigations into its potential anti-tumor effects have been conducted, with studies suggesting that this compound may exhibit activity against colorectal cancer cells by inducing autophagy arrest and subsequent apoptosis through mechanisms involving the downregulation of PRDX2 and inactivation of the Akt/mTOR pathway. ijbs.com

The study of this compound also contributes to the broader academic understanding of azole chemistry and the development of novel antimicrobial agents. Research into synthesizing this compound analogues with modified structures, such as oxime ether derivatives with different azole or aryl groups, aims to explore their antimicrobial properties and identify compounds with dual antifungal and antibacterial effects. mdpi.com These studies provide valuable insights into structure-activity relationships within this class of compounds.

OrganismThis compound MIC Range (µg/mL)Reference
Trichophyton rubrum0.16 hres.ca
Trichophyton mentagrophytes0.8 hres.ca
Epidermophyton floccosumIn vitro activity demonstrated nih.govdrugbank.com
Candida albicansIn vitro activity demonstrated nih.govdrugbank.com
Staphylococcus aureusPotent in vitro activity asm.orgresearchgate.net
Enterococcus spp.Potent in vitro activity asm.orgresearchgate.net

Note: MIC values can vary depending on the specific strain and testing methodology used in different studies.

Research also investigates the penetration and distribution of this compound in biological matrices, which is crucial for understanding its efficacy in topical applications. Studies have shown that after topical application to human skin, this compound is rapidly absorbed into the stratum corneum, with detectable concentrations in the epidermis and upper corium. glpbio.comhres.canih.gov

Skin LayerConcentration (µmol) after 5 hours (2.5 mg/cm² application)Reference
Epidermis16.2 hres.ca
Upper Corium3.64 hres.ca
Deeper Corium1.29 hres.ca

The low systemic absorption of this compound after topical application is also a notable finding in academic studies. nih.govdrugbank.comtaylorandfrancis.comhres.camims.com

Academic research on this compound continues to contribute to the understanding of its chemical behavior, biological interactions, and potential for new therapeutic applications, providing a foundation for future drug discovery and development efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13Cl4N3O B1677861 Oxiconazole CAS No. 64211-45-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJJEGAJXVEBNE-HKOYGPOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64211-46-7 (nitrate)
Record name Oxiconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8040690
Record name Oxiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64211-45-6
Record name Oxiconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64211-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxiconazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C668Q9I33J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action and Cellular Biology of Oxiconazole

Elucidation of Antifungal Mechanism

The primary antifungal mechanism of oxiconazole involves the disruption of the ergosterol (B1671047) biosynthesis pathway. drugbank.compatsnap.compediatriconcall.comciplamed.comwikidoc.org

A crucial step in the ergosterol biosynthesis pathway is the demethylation of lanosterol (B1674476). patsnap.comnih.govpatsnap.comwikipedia.org This reaction is catalyzed by the enzyme lanosterol 14-alpha-demethylase, also known as cytochrome P450 51 (CYP51). drugbank.compatsnap.comciplamed.comnih.govnih.govsaudijournals.comasm.org this compound acts by inhibiting this fungal enzyme. drugbank.compatsnap.comciplamed.comnih.govpatsnap.comnih.govsaudijournals.com By binding to fungal CYP51, this compound prevents the conversion of lanosterol to ergosterol. patsnap.comnih.govpatsnap.com This inhibition leads to a depletion of ergosterol and a concurrent accumulation of lanosterol and other toxic sterol intermediates within the fungal cell membrane. patsnap.comnih.govchemicalbook.com

The reduction in ergosterol content and the build-up of abnormal sterols within the fungal cell membrane compromise its structural integrity. drugbank.compatsnap.comnih.govpatsnap.comnih.govchemicalbook.com This disruption results in increased membrane permeability. patsnap.comnih.govpatsnap.comchemicalbook.com

The increased permeability of the fungal cell membrane caused by ergosterol depletion and toxic sterol accumulation leads to the leakage of essential intracellular components. patsnap.comnih.govchemicalbook.com This loss of vital cellular contents contributes to cellular dysfunction and ultimately, cell death. patsnap.comciplamed.comnih.govnih.govsaudijournals.com this compound's inhibition of fungal CYP51 and the subsequent membrane damage can lead to cell lysis. drugbank.comciplamed.comnih.govsaudijournals.comasm.org

Research indicates that this compound, like other imidazole (B134444) antifungals, primarily exerts its effect through the inhibition of ergosterol synthesis. drugbank.compatsnap.compediatriconcall.comciplamed.comwikidoc.orgnih.govpatsnap.comnih.govsaudijournals.comchemicalbook.comcaymanchem.com This interference with fungal sterol production is considered critical for its antifungal activity. drugbank.compatsnap.compediatriconcall.comciplamed.comwikidoc.orgnih.govpatsnap.comsaudijournals.comcaymanchem.com Studies comparing the inhibitory potencies of different azoles on CYP51 from Candida albicans have shown varying degrees of inhibition, highlighting the enzyme as a key target for this class of drugs. psu.edunih.gov

Effects on Fungal Cellular Processes Beyond Ergosterol Synthesis

In addition to its primary action on ergosterol synthesis, this compound has been observed to affect other cellular processes in fungi.

Studies have shown that this compound can inhibit fungal DNA synthesis. drugbank.comciplamed.comnih.govsaudijournals.comchemicalbook.comasm.org Furthermore, subinhibitory concentrations of this compound have been reported to suppress intracellular concentrations of ATP and slightly decrease RNA, protein, and carbohydrate synthesis. nih.govsaudijournals.comchemicalbook.comasm.org

Cellular Process AffectedMechanism/EffectSupporting Evidence
Ergosterol BiosynthesisInhibition of Lanosterol 14-alpha-demethylase (CYP51) drugbank.compatsnap.comciplamed.comnih.govpatsnap.comnih.govsaudijournals.comasm.org drugbank.compatsnap.compediatriconcall.comciplamed.comwikidoc.orgnih.govpatsnap.comnih.govsaudijournals.comchemicalbook.comasm.orgcaymanchem.com
Fungal Cell Membrane IntegrityDisruption due to ergosterol depletion and toxic sterol accumulation patsnap.comnih.govpatsnap.comchemicalbook.com drugbank.compatsnap.comnih.govpatsnap.comnih.govchemicalbook.com
Fungal Cell Membrane PermeabilityIncreased permeability patsnap.comnih.govpatsnap.comchemicalbook.com patsnap.comnih.govpatsnap.comchemicalbook.com
Intracellular ComponentsLoss of essential components patsnap.comnih.govchemicalbook.com patsnap.comnih.govchemicalbook.com
Cell LysisCan lead to cell lysis drugbank.comciplamed.comnih.govsaudijournals.comasm.org drugbank.comciplamed.comnih.govsaudijournals.comasm.org
DNA SynthesisInhibition drugbank.comciplamed.comnih.govsaudijournals.comchemicalbook.comasm.org drugbank.comciplamed.comnih.govsaudijournals.comchemicalbook.comasm.org
Intracellular ATP ConcentrationsSuppression nih.govsaudijournals.comchemicalbook.comasm.org nih.govsaudijournals.comchemicalbook.comasm.org
Increased Membrane Permeability to Zinc

Similar to other imidazole antifungals, this compound can increase membrane permeability to zinc. This increased influx of zinc into the fungal cell is thought to augment the cytotoxic effects of this compound, further contributing to fungal cell death medicaldialogues.innih.govciplamed.comdrugbank.comnih.gov.

Non-Antifungal Mechanisms and Repurposing Research

Research has investigated this compound for potential therapeutic applications beyond fungal infections, particularly in oncology. Studies have explored its effects on cancer cells, revealing several non-antifungal mechanisms that contribute to its anti-cancer activity.

Anti-Cancer Activity

This compound has demonstrated anti-tumor effects in various cancer cell lines, including colorectal cancer (CRC) cells nih.govnih.gov. Its anti-cancer activity is characterized by the induction of events such as autophagy arrest and apoptosis, leading to the suppression of cancer cell growth nih.govnih.gov.

Studies have shown that this compound can inhibit the growth of several CRC cell lines, including HCT116, RKO, DLD-1, SW620, SW480, and LoVo, while showing minimal cytotoxicity in non-malignant colon epithelial cells nih.gov. In vivo studies using CRC xenograft models have also indicated that this compound treatment can reduce tumor size, weight, and growth rate nih.govresearchgate.net.

Data from in vitro studies on the inhibitory concentration 50 (IC50) of this compound in various CRC cell lines demonstrate its varying potency:

Cell LineIC50 (µM)
HCT11625.86
SW48027.34
RKO21.01
DLD-125.56
SW62021.75
LoVo24.87
NCM460126.4
Downregulation of Peroxiredoxin-2 (PRDX2)

A key mechanism underlying this compound's anti-cancer activity is the downregulation of peroxiredoxin-2 (PRDX2) protein levels nih.govnih.govresearchgate.net. PRDX2 is an antioxidant enzyme involved in detoxifying reactive oxygen species (ROS) nih.govnih.gov. Downregulation of PRDX2 by this compound contributes to the initiation of autophagy and plays a role in its anti-cancer effects nih.govresearchgate.net. Studies have shown that this compound treatment leads to a marked decrease in PRDX2 protein levels in CRC cells and xenograft tissues nih.govresearchgate.net. Furthermore, higher PRDX2 expression in CRC patients has been correlated with poorer disease-free survival, suggesting PRDX2 as a potential target in CRC treatment researchgate.net.

Data on the relative PRDX2 protein levels in CRC cell lines treated with different concentrations of this compound illustrate this downregulation:

Cell LineThis compound Concentration (µM)Relative PRDX2 Level
RKO01.0
RKO10~0.8
RKO20~0.5
RKO40~0.2
HCT11601.0
HCT11610~0.9
HCT11620~0.6
HCT11640~0.3

Note: Relative PRDX2 levels are approximate based on visual interpretation of research data researchgate.net.

Induction of Autophagy Arrest

This compound has been shown to induce autophagy initiation but subsequently inhibit the fusion of autophagosomes with lysosomes, leading to autophagy arrest and the accumulation of autophagosomes in CRC cells nih.govnih.govresearchgate.netwjgnet.com. This autophagy arrest is considered a pivotal event contributing to this compound-induced growth suppression and apoptosis in CRC cells nih.govnih.gov. Interfering with autophagy has been shown to significantly impede the growth suppression effect of this compound in CRC cells nih.gov.

Inhibition of RAB7A-mediated Autophagosome-Lysosome Fusion

Studies have indicated that this compound can inhibit the fusion of autophagosomes with lysosomes, a process mediated by proteins like RAB7A. This inhibition leads to the accumulation of autophagosomes within cells. nih.govnih.govresearchgate.net Research in colorectal cancer (CRC) cells suggests that this compound downregulates the expression of RAB7A, contributing to this autophagy arrest. mdpi.com

Triggering of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, specifically in colorectal cancer cells. nih.govnih.govresearchgate.netresearchgate.net This triggering of apoptosis is characterized as a pivotal event in this compound-induced growth suppression of these cells. nih.govnih.gov Increased levels of apoptotic cells and increased cleavage of caspase 3, a marker of apoptosis, have been observed after this compound treatment in CRC cells. nih.gov

Synergistic Effects with Chemotherapeutic Agents (e.g., Oxaliplatin)

Research suggests that this compound can exhibit synergistic effects when combined with certain chemotherapeutic agents. Studies in colorectal cancer cells have shown that the combination of this compound and oxaliplatin, a common chemotherapy drug for CRC treatment, achieves an improved anti-tumor effect compared to either agent alone. nih.govnih.govthieme-connect.com

Reactive Oxygen Species (ROS) Production

This compound treatment has been linked to increased production of reactive oxygen species (ROS) in cancer cells. nih.govmdpi.com Excessive ROS production can be a factor in inducing apoptosis. nih.gov Co-treatment with an ROS scavenger has been shown to reverse this compound-induced ROS accumulation and decrease its pro-apoptotic effect in CRC cells. nih.govmdpi.com

Antibacterial Activity

Beyond its established antifungal uses, this compound has demonstrated antibacterial properties, particularly against Gram-positive bacteria. nih.govresearchgate.net

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus spp.)

This compound has shown efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. asm.orgasm.orgmdpi.comnih.gov Studies have reported its potent in vitro activity against clinical strains of both drug-susceptible and drug-resistant S. aureus and Enterococcus spp. asm.orgasm.orgnih.gov This activity appears equipotent against different strains, suggesting a potentially novel mechanism of action and a lack of cross-resistance with other clinically used antibiotics. asm.org

Potentiation of Other Antibiotics (e.g., Gentamicin)

This compound has demonstrated the ability to potentiate the activity of other antibiotics, such as gentamicin (B1671437), particularly against resistant bacterial strains. asm.orgasm.orgnih.govresearchgate.net Studies have shown that this compound synergizes with gentamicin against Staphylococcus aureus, including gentamicin-resistant strains, both in vitro and in vivo. asm.orgasm.orgnih.govnih.gov The combination of this compound and gentamicin has been observed to significantly reduce bacterial load more effectively than either drug alone. asm.orgnih.gov

Here is a table summarizing some research findings on the antibacterial activity of this compound:

Bacterial SpeciesThis compound ActivityPotentiation with GentamicinReference
Staphylococcus aureusPotent in vitroSynergistic asm.orgasm.orgnih.govnih.gov
Enterococcus spp.Potent in vitroNot specified in search results asm.orgasm.orgmdpi.comnih.gov

This compound is an imidazole antifungal agent. Its mechanism of action primarily involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This inhibition leads to compromised membrane integrity and ultimately fungal cell death. Beyond its established antifungal properties, research has explored other biological activities of this compound, including effects on bacterial biofilms and CYP3A4 transactivation.

Eradication of Bacterial Biofilms

While primarily known for its antifungal activity, this compound has demonstrated efficacy in eradicating bacterial biofilms, particularly those formed by Staphylococcus aureus nih.govasm.org. Biofilms are complex microbial communities encased in an extracellular polymeric substance, which provides protection against antibiotics and host immune responses, contributing to persistent infections asm.orgfrontiersin.org. Studies have shown that this compound can significantly eradicate preformed S. aureus biofilms in vitro nih.govasm.org. This activity suggests a potential for repurposing this compound or exploring its derivatives for treating biofilm-associated bacterial infections, which are often difficult to treat with conventional antibiotics nih.govasm.orgmdpi.com.

Low Propensity for Bacterial Resistance Generation

Research indicates that this compound exhibits a remarkably low propensity for the generation of stable resistance in Staphylococcus aureus nih.govasm.org. This characteristic is particularly significant in the context of rising antimicrobial resistance, a major global health concern nih.govasm.orgmdpi.comwho.int. Studies involving serial passaging of S. aureus in the presence of subinhibitory concentrations of this compound have shown minimal development of resistance compared to some other antimicrobial agents nih.govasm.org. This low resistance potential makes this compound an interesting candidate for further investigation, potentially in combination therapies, to combat drug-resistant bacterial infections nih.govasm.org.

CYP3A4 Transactivation

Beyond its direct antimicrobial effects, this compound has been identified as a highly efficacious activator of CYP3A4 transactivation medkoo.commedchemexpress.comchemsrc.commedchemexpress.comfishersci.at. CYP3A4 is a key enzyme in the human liver and intestine responsible for metabolizing a wide variety of drugs medkoo.commedchemexpress.comchemsrc.commedchemexpress.comfishersci.at. The activation of CYP3A4 by a compound can lead to increased metabolism of co-administered drugs that are substrates for this enzyme, potentially affecting their efficacy and clearance medkoo.commedchemexpress.comchemsrc.commedchemexpress.comfishersci.at. Studies have shown that this compound's effect on CYP3A4 transactivation can be antagonized by rifampicin (B610482) in a competitive manner medkoo.commedchemexpress.comchemsrc.commedchemexpress.comfishersci.at. This interaction highlights the potential for pharmacokinetic interactions if this compound were to be used systemically or in combination with drugs metabolized by CYP3A4.

Antifungal Spectrum and Efficacy Studies

In Vitro Antifungal Activity

Oxiconazole, an imidazole-derivative azole antifungal, demonstrates a broad spectrum of activity against various fungi, including dermatophytes. drugs.comnih.gov Its mechanism of action is presumed to involve the alteration of fungal cellular membranes, which leads to increased permeability, secondary metabolic effects, and the inhibition of growth. drugs.comresearchgate.net The fungistatic activity likely stems from interference with ergosterol (B1671047) synthesis. drugs.com At high concentrations or against highly susceptible organisms, it may also exhibit fungicidal properties. drugs.com

In vitro studies have confirmed that this compound is effective against a range of dermatophytes that cause superficial fungal infections in humans. researchgate.netdrugbank.comglpbio.com

This compound has demonstrated potent in vitro activity against Trichophyton rubrum, a common causative agent of dermatophytosis. drugs.comresearchgate.net In comparative studies, this compound was found to be a more active compound against T. rubrum than some other azole antifungals, such as ketoconazole (B1673606) and econazole (B349626). nih.gov Specific testing of medically important strains has identified a Minimum Inhibitory Concentration (MIC) of 0.16 mg/L for Trichophyton rubrum. hres.ca

Trichophyton mentagrophytes is another dermatophyte that shows susceptibility to this compound in laboratory settings. drugs.comresearchgate.net Studies have reported a Minimum Inhibitory Concentration (MIC) of 0.8 mg/L for key strains of this species. hres.ca In addition to its fungistatic effects, this compound has also been observed to have a degree of fungicidal activity against select species, including T. mentagrophytes. nih.gov

In vitro evaluations have established the efficacy of this compound against Trichophyton tonsurans. drugs.comresearchgate.netdrugbank.com Research comparing different antifungal agents has shown this compound to be more active against T. tonsurans than both ketoconazole and econazole. nih.gov

The antifungal spectrum of this compound includes activity against Trichophyton violaceum, as demonstrated in in vitro tests. drugs.comdrugbank.comhres.ca

This compound is highly effective against Epidermophyton floccosumin vitro. drugs.comresearchgate.net In a comparative study involving 96 dermatophytes, E. floccosum was identified as the most susceptible organism tested. nih.gov For all three drugs evaluated (this compound, ketoconazole, and econazole), the MIC values against this organism were less than or equal to 0.063 µg/mL, which was the lowest concentration tested in the study. nih.gov

Data Tables

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Specific Dermatophytes

Dermatophyte SpeciesMIC ValueSource(s)
Trichophyton rubrum0.16 mg/L hres.ca
Trichophyton mentagrophytes0.8 mg/L hres.ca
Epidermophyton floccosum≤ 0.063 µg/mL nih.gov

Activity Against Yeasts

This compound also exhibits a significant spectrum of activity against various pathogenic yeasts.

Candida albicans is a common yeast that can cause a range of infections from superficial cutaneous candidiasis to more serious systemic infections. This compound has demonstrated both in vitro and in vivo efficacy against this pathogen. One in vitro study reported a Minimum Inhibitory Concentration (MIC) of 0.19 (0.39) µg/mL for this compound nitrate (B79036) against C. albicans researchgate.net. Another study noted that while miconazole was more active in vitro against C. albicans, this compound still possessed activity drugs.com.

Clinically, this compound has proven effective in the treatment of cutaneous candidiasis hres.ca. Furthermore, a study on vaginal candidiasis found that a single-dose treatment with this compound achieved a cure rate of 92%, which was comparable to a 3-day course of econazole nih.gov.

In Vitro Susceptibility and Clinical Efficacy of this compound against Candida albicans
ParameterFindingReference
MIC (µg/mL)0.19 (0.39) researchgate.net
Vaginal Candidiasis Cure Rate (Single Dose)92% nih.gov

Malassezia furfur (also known as Pityrosporum orbiculare or P. ovale) is a lipophilic yeast that is the causative agent of pityriasis versicolor, a common superficial skin infection characterized by pigmentary changes. This compound is an established and effective treatment for this condition hres.ca.

Clinical Efficacy of 1% this compound Cream in Pityriasis Versicolor (2-Week Post-Treatment)
OutcomeThis compound GroupVehicle GroupReference
Mycological CureSignificantly HigherLower semanticscholar.orgbanglajol.info
Treatment SuccessSignificantly HigherLower semanticscholar.orgbanglajol.info

Cryptococcus neoformans is an encapsulated yeast that can cause serious infections, particularly cryptococcal meningitis, in immunocompromised individuals. The available data on the efficacy of this compound against C. neoformans presents some contradictions.

One in vitro study reported that this compound possesses fungicidal activity against C. neoformans nih.gov. A French-language publication also indicated a mean MIC of 0.025 mg/L for this compound against this yeast hres.ca. However, a separate in vivo study using a mouse model of cryptococcosis found this compound to be inactive nih.gov. This discrepancy suggests that while this compound may exhibit in vitro activity, this may not translate to clinical efficacy in systemic infections, a common limitation of topical antifungal agents.

In Vitro Susceptibility of Cryptococcus neoformans to this compound
ParameterValueReference
In Vitro ActivityFungicidal nih.gov
Mean MIC (mg/L)0.025 hres.ca
In Vivo Activity (Mouse Model)Inactive nih.gov
Candida glabrata

Candida glabrata is a notable opportunistic pathogen, particularly in immunocompromised individuals. In vitro studies have established the susceptibility of C. glabrata to this compound. One study reported a geometric mean minimum inhibitory concentration (MIC) of 0.38 µg/mL for this compound against Torulopsis glabrata (now known as Candida glabrata).

Candida krusei

Candida krusei is intrinsically resistant to certain azole antifungals, posing a therapeutic challenge. While specific MIC values for this compound against C. krusei are not extensively detailed in the readily available literature, its activity has been evaluated. One study included C. krusei ATCC 6258 in the evaluation of a novel thermosensitive gel formulation of this compound nitrate, indicating that its susceptibility to the compound has been a subject of investigation. Generally, C. krusei exhibits reduced susceptibility to azole antifungals.

Candida parapsilosis

Candida parapsilosis is a frequent cause of fungal infections, especially in neonates and patients with indwelling catheters. Research has shown that this compound is active against this species. A study comparing this compound with miconazole and ketoconazole found that ketoconazole was the more active compound against C. parapsilosis.

Activity Against Molds

This compound's antifungal activity extends to various molds, including species of clinical significance.

Aspergillus species

Species of Aspergillus are ubiquitous molds that can cause a range of diseases from allergic reactions to life-threatening systemic infections. In vitro studies have demonstrated that this compound possesses activity against these molds. One study noted a species-specific difference in susceptibility, with Aspergillus flavus being more susceptible to this compound than Aspergillus fumigatus. Another study observed fungicidal activity of varying degrees against Aspergillus fumigatus nih.gov.

Exophiala werneckii

Exophiala werneckii (now known as Hortaea werneckii) is the causative agent of tinea nigra, a superficial fungal infection of the skin. In vitro testing has confirmed the efficacy of this compound against this dematiaceous fungus. A comparative study found that this compound, along with ketoconazole and econazole, was active against seven isolates of E. werneckii, with MIC90 values of either 0.25 or 0.5 µg/mL nih.gov.

Comparative In Vitro Studies with Other Antifungals

The antifungal efficacy of this compound has been compared with that of several other antifungal agents in various studies, providing insights into its relative potency.

In comparative clinical trials for various dermatophytoses, this compound has been shown to be as effective as or more effective than creams containing miconazole, clotrimazole, and tolnaftate nih.gov. Furthermore, it demonstrated comparable efficacy to econazole and bifonazole creams nih.gov.

Ketoconazole: In a study involving 128 isolates of pathogenic fungi, miconazole was found to be more active than this compound and ketoconazole against Candida albicans, while ketoconazole was more active against Candida parapsilosis karger.com. Against Malassezia furfur, ketoconazole was the most active compound nih.gov.

Econazole: An in vitro comparison of this compound and econazole against 400 yeast strains revealed that while the sensitivity and resistance percentages were similar for Candida albicans, this compound demonstrated higher activity against other Candida species and other yeasts nih.gov. Another study concluded that the antifungal effect of this compound is comparable to that of econazole in the treatment of dermatomycoses semanticscholar.org. However, in tests against various dermatophytes, econazole was found to be more active against Microsporum species and most Trichophyton species, though the differences were marginal nih.gov.

Clotrimazole: In vitro tests have indicated that this compound's activity is equal to or stronger than that of clotrimazole against dermatophytes, yeast-like fungi, and dimorphic fungi .

Miconazole: A study comparing the in vitro activity of this compound, miconazole, and ketoconazole showed that miconazole was significantly more active against Candida albicans karger.com.

Tolnaftate: Clinical trials have suggested that this compound is more effective than tolnaftate cream in treating various dermatophytoses nih.gov.

Bifonazole: this compound has been shown to be as effective as bifonazole cream in clinical comparisons nih.gov.

Amorolfine Hydrochloride: A study comparing the efficacy of this compound nitrate cream and amorolfine hydrochloride cream in treating tinea pedis found a slightly higher fungal clearance rate for this compound (97.56%) compared to amorolfine (92.68%) . Another study compared the effects of amorolfine and this compound on the ultrastructure of Trichophyton mentagrophytes and found the damage caused by amorolfine to be comparable to that of azole antifungals like this compound nih.gov.

Below are interactive data tables summarizing the available research findings on the antifungal spectrum and efficacy of this compound.

Table 1: In Vitro Activity of this compound Against Selected Yeasts

FungusMIC Value (µg/mL)Research Finding
Candida glabrataG-MIC: 0.38Exhibited in vitro activity.
Candida krusei-Included in studies, but specific MIC values are not readily available; generally less susceptible to azoles.
Candida parapsilosis-Active, though ketoconazole was found to be more potent in a comparative study.

G-MIC: Geometric Mean Minimum Inhibitory Concentration

Table 2: In Vitro Activity of this compound Against Selected Molds

FungusMIC90 Value (µg/mL)Research Finding
Aspergillus species-Active, with A. flavus being more susceptible than A. fumigatus.
Exophiala werneckii0.25 or 0.5Demonstrated good in vitro activity.

Table 3: Comparative Efficacy of this compound with Other Antifungals

Comparator AntifungalOrganism(s)Comparative Finding
KetoconazoleCandida parapsilosis, Malassezia furfurKetoconazole was more active against these species.
EconazoleYeasts, DermatophytesThis compound showed higher activity against non-albicans Candida and other yeasts; comparable efficacy in dermatomycoses.
ClotrimazoleDermatophytes, Yeasts, Dimorphic fungiThis compound activity was equal to or stronger.
MiconazoleCandida albicansMiconazole was more active.
TolnaftateDermatophytesThis compound was more effective in clinical trials.
BifonazoleDermatophytesEfficacy was comparable in clinical trials.
Amorolfine HydrochlorideTinea pedis, Trichophyton mentagrophytesThis compound had a slightly higher fungal clearance rate; similar ultrastructural effects.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations

This compound demonstrates a broad spectrum of fungistatic activity against fungi responsible for human mycoses. In vitro studies have established its efficacy against numerous dermatophytes. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, has been determined for this compound against several key pathogens.

Notably, Epidermophyton floccosum has been identified as one of the most susceptible organisms to this compound, with studies reporting MIC values consistently at or below 0.063 µg/ml nih.gov. Research comparing this compound to other imidazoles found it to be particularly active against Trichophyton tonsurans and Trichophyton rubrum nih.gov. For T. rubrum, reported mean MIC values include 0.16 mg/L and 0.5 mg/L from different studies.

In addition to its fungistatic effects, this compound also exhibits fungicidal activity, as measured by the Minimum Fungicidal Concentration (MFC), which is the lowest concentration that results in fungal death. Studies investigating a range of imidazole (B134444) derivatives, including this compound, have reported MFC values that are often comparable to the MIC values, with a general range of 0.10 to 12.5 µg/ml against various dermatophytes inpa.gov.br.

Table 1: In Vitro Activity (MIC) of this compound Against Selected Fungi

Fungal Pathogen Reported MIC Values (µg/ml)
Epidermophyton floccosum ≤ 0.063 nih.gov
Trichophyton rubrum 0.16 (mean), 0.5
Trichophyton tonsurans Data not available

In Vivo Antifungal Activity

Preclinical evaluations in animal models have substantiated the topical efficacy of this compound. Studies utilizing guinea pig models of trichophytosis (a type of tinea infection) have demonstrated high topical activity nih.gov. In these models, this compound was found to be more potent than several other reference imidazole antifungal compounds nih.gov.

Further research in guinea pigs infected with Trichophyton mentagrophytes spores examined the protective prophylactic activity of this compound. When compared with other antifungal drugs, this compound showed the second-highest prophylactic activity, a finding that may reflect its retention time in the horny layer of the skin inpa.gov.br.

Clinical trials have confirmed the effectiveness of this compound in treating common superficial fungal infections.

A multicenter study assessing symptom improvement showed a progressive fall in severity scores for erythema, pruritus, scaling, and other symptoms over four weeks.

For the treatment of tinea cruris, caused by pathogens like T. rubrum and E. floccosum, this compound has demonstrated high efficacy jcdr.net. Clinical studies show that a two-week course of treatment can successfully resolve 80-90% of cases jcdr.net.

A specific clinical trial involving 81 patients with either tinea cruris or tinea corporis provided detailed efficacy data. In this study, 34 of the patients had tinea cruris squarepharma.com.bdnih.gov. The mean clinical assessment score, which rates symptoms like redness, itching, and scaling, declined significantly from a baseline of 6.6 to 0.9 by the end of the second week squarepharma.com.bdnih.gov. By the end of the study, 67.9% of patients were considered cured, and an additional 30.9% showed significant improvement squarepharma.com.bdnih.gov.

Similar to tinea cruris, tinea corporis is effectively treated by this compound, with reported success rates of 80-90% following a two-week treatment period jcdr.net. The aforementioned study of 81 patients also included 47 individuals with tinea corporis squarepharma.com.bdnih.gov. The findings were consistent with those for tinea cruris, showing a marked reduction in clinical assessment scores over the treatment period squarepharma.com.bdnih.gov. The improvement in the clinical score was 89.3% at week two and 91.5% at week four squarepharma.com.bdnih.gov. The combined results for both tinea corporis and tinea cruris in this trial showed a cure rate of 67.9% and an improvement rate of 30.9% squarepharma.com.bdnih.gov.

Table 3: Efficacy of this compound in Tinea Cruris and Tinea Corporis (Combined Data)

Timepoint Mean Clinical Assessment Score (Baseline: 6.6 ± 1.3) Percentage Improvement from Baseline
Week 1 3.9 ± 1.2 41.6%
Week 2 0.9 ± 1.3 89.3%
Week 4 0.7 ± 1.1 91.5%

Data from a clinical trial involving 81 patients with tinea corporis or tinea cruris squarepharma.com.bdnih.gov.

Clinical Studies of Efficacy

Treatment of Tinea Versicolor

This compound has demonstrated efficacy in the treatment of tinea versicolor, a superficial fungal infection caused by species of the yeast Malassezia. Clinical investigations have confirmed its role in resolving the infection. In two pivotal clinical trials involving 219 evaluable patients with clinical and mycological evidence of tinea versicolor, this compound cream was evaluated against a vehicle cream. Patients were treated for a duration of two weeks. The combined results from these studies at the two-week post-treatment follow-up showed a significant therapeutic effect for this compound compared to the vehicle control. Normalization of the characteristic hyper- or hypopigmented patches associated with tinea versicolor can be variable and may take several months to resolve completely following treatment.

Mycological Cure Rates

The efficacy of this compound is substantially defined by its ability to eradicate the causative fungal pathogens, which is measured by the mycological cure rate. Studies have consistently reported high rates of mycological cure across various dermatophytoses.

In clinical trials, a two-week course of 1% this compound cream resulted in a mycological cure in at least 80% of patients diagnosed with tinea corporis, tinea cruris, and tinea versicolor. For tinea pedis, particularly the plantar type which can be more challenging to treat, a four-week treatment with once-daily this compound cream achieved a mycological cure in 76% of patients. Another study investigating a 2% cream formulation of this compound reported a cure rate of 90.3% in 124 cases of tinea corporis and tinea cruris, and a cure rate of 89.78% in 88 cases of tinea pedis.

IndicationThis compound FormulationMycological Cure Rate (%)Source
Tinea Corporis/Cruris1% Cream≥80%
Tinea Versicolor1% Cream≥80%
Plantar Tinea Pedis1% Cream76%
Tinea Corporis/Cruris2% Cream90.3%
Tinea Pedis2% Cream89.78%
Clinical Cure Rates and Symptom Resolution

The clinical efficacy of this compound is reflected in its ability to achieve a clinical cure, characterized by the resolution of signs and symptoms of the fungal infection. Studies have shown that this compound produces high clinical cure rates.

In a clinical trial involving 81 patients with tinea corporis and/or tinea cruris, treatment with 1% this compound cream resulted in a clinical cure for 55 patients (67.9%), with an additional 25 patients (30.9%) showing significant improvement. Only one patient (1.2%) was classified as a treatment failure.

The resolution of clinical symptoms over time has also been quantified. In the same study, the mean clinical assessment score, which grades the severity of symptoms, declined significantly from a baseline of 6.6 ± 1.3 to 0.7 ± 1.1 by week four. This demonstrates a progressive and marked reduction in symptoms such as itching, erythema, and scaling throughout the treatment period. A clinical improvement in symptoms was often noted within a few days of starting therapy.

Time PointMean Clinical Assessment Score (± SD)Source
Baseline6.6 ± 1.3
Week 13.9 ± 1.2
Week 20.9 ± 1.3
Week 40.7 ± 1.1
Comparative Clinical Trials

The therapeutic standing of this compound has been established through several clinical trials comparing its efficacy against other topical antifungal agents. These studies have generally found this compound to be at least as effective, and in some cases more effective, than other commonly used antifungals.

In comparative trials for various dermatophytoses, this compound was shown to be as effective as or more effective than miconazole, clotrimazole, and tolnaftate creams. It demonstrated comparable efficacy to econazole and bifonazole creams. In a double-blind, randomized study comparing this compound to econazole for dermatomycoses, 90% of patients treated with this compound were cured, a rate comparable to the 91.4% cure rate observed in the econazole group.

A prospective, randomized, double-blind, multicenter study compared 1% this compound cream with 2% ketoconazole cream for the treatment of tinea cruris. After 14 days, 77.1% of patients treated with this compound were cured, a significantly higher rate than the 51.7% cured in the ketoconazole group. By day 21, the efficacy was statistically similar, with 97.2% of the this compound group and 86.7% of the ketoconazole group achieving a cure, indicating a more rapid action for this compound. Another comparative study also concluded that this compound was as efficient as ketoconazole, and potentially more effective.

Comparator AgentIndicationOutcomeSource
MiconazoleDermatophytosesThis compound as effective or more effective
ClotrimazoleDermatophytosesThis compound as effective or more effective
TolnaftateDermatophytosesThis compound as effective or more effective
EconazoleDermatophytosesThis compound as effective (90% vs 91.4% cure rate)
BifonazoleDermatophytosesThis compound as effective
Ketoconazole (2%)Tinea CrurisThis compound showed greater rapidity of action (77.1% vs 51.7% cure at Day 14)

Pharmacokinetic and Pharmacodynamic Studies of Oxiconazole

Absorption and Distribution Studies

Pharmacokinetic studies of oxiconazole following topical application have focused on its absorption into the systemic circulation and its distribution within the different layers of the skin.

Systemic Absorption after Topical Application

Systemic absorption of this compound following topical application to the skin is generally low. rxlist.comnih.govnih.govmims.com Studies using radiolabeled this compound have shown that less than 0.3% of the applied dose is recovered in the urine of volunteer subjects over a period of up to 5 days after application of a cream formulation. rxlist.comnih.govnih.govmims.commedicaldialogues.inciplamed.comchemicalbook.comnih.gov This indicates minimal systemic exposure.

Penetration into Skin Layers (Epidermis, Corium)

This compound demonstrates penetration into the different layers of the skin after topical application. An in vitro permeation technique using human skin assessed the concentration of this compound nitrate (B79036) at various depths. Five hours after the application of 2.5 mg/cm² of this compound nitrate cream, the concentrations in the epidermis, upper corium, and deeper corium were measured. rxlist.comnih.govnih.govmedicaldialogues.inciplamed.com

Here is a data table illustrating the concentrations of this compound nitrate in skin layers:

Skin LayerConcentration (µmol)Time After Application
Epidermis16.25 hours
Upper Corium3.645 hours
Deeper Corium1.295 hours

This data indicates that the highest concentration of this compound is found in the epidermis, with decreasing concentrations in the deeper skin layers. rxlist.comnih.govnih.govmedicaldialogues.inciplamed.comdrugs.com

Retention in Stratum Corneum

This compound is rapidly absorbed into the stratum corneum, the outermost layer of the skin. nih.govpatsnap.comasm.org Maximum concentrations in the stratum corneum are often attained within approximately 100 minutes after topical application. nih.govasm.org Studies have shown that this compound can be retained in the horny layer of the epidermis for an extended period, with fungicidal levels maintained for at least 5 hours and levels exceeding the minimum inhibitory concentrations of susceptible fungi present for over 16 hours. nih.govasm.org In vitro studies on animal skin have indicated retention in the horny layer for up to 96 hours after topical application of a 1% cream. drugs.com The slow permeation of the drug through the skin might suggest a prolongation of its residence time in the stratum corneum. sci-hub.se

Distribution into Biological Fluids and Tissues (e.g., Milk)

While systemic absorption is low, this compound has been shown to be distributed into milk. mims.comnih.govdrugs.commsdvetmanual.com Caution is advised when the drug is administered to nursing women due to its excretion in human milk. mims.comnih.govdrugs.com The extent to which systemically absorbed this compound crosses the placenta is not known. drugs.com

Pharmacodynamic Properties and Activity Profile

This compound's pharmacodynamic properties are primarily related to its antifungal activity, which stems from its mechanism of action as an azole derivative.

Fungicidal versus Fungistatic Activity

This compound is an imidazole (B134444) derivative whose antifungal activity is primarily derived from the inhibition of ergosterol (B1671047) biosynthesis. rxlist.comnih.govnih.govmedicaldialogues.inciplamed.comchemicalbook.comnih.govpatsnap.comhres.cadrugbank.cominnovareacademics.inpediatriconcall.comsaudijournals.com Ergosterol is a critical component for the integrity of fungal cellular membranes. rxlist.comnih.govnih.govmedicaldialogues.inciplamed.comchemicalbook.comnih.govpatsnap.comhres.cadrugbank.cominnovareacademics.inpediatriconcall.comsaudijournals.com

The mechanism involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is essential in the biosynthesis pathway of ergosterol. ciplamed.comchemicalbook.compatsnap.comdrugbank.comsaudijournals.com By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to an accumulation of lanosterol and other toxic sterol intermediates within the fungal cell membrane. patsnap.com This disruption compromises membrane integrity, resulting in increased membrane permeability and leakage of essential cellular components. chemicalbook.com

This compound is usually fungistatic, meaning it inhibits the growth of fungi. chemicalbook.comdrugs.com However, it may be fungicidal (kills fungi) at high concentrations or against very susceptible organisms. chemicalbook.comdrugs.com Subinhibitory concentrations of this compound have also been reported to inhibit DNA synthesis and reduce intracellular concentrations of ATP. chemicalbook.comasm.org Like other imidazole antifungals, this compound can increase membrane permeability to zinc, augmenting its cytotoxicity. medicaldialogues.inciplamed.comdrugbank.com Studies have shown this compound to be fungistatic against Candida albicans in early stationary and logarithmic phases, but fungicidal against resting phase Candida parapsilosis cells, supporting the notion of direct cell damage. chemicalbook.com

This compound has a broad spectrum of in vitro activity against a range of pathogenic fungi, including dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, as well as yeasts like Candida albicans and Malassezia furfur. nih.govnih.govmedicaldialogues.innih.govnih.govpatsnap.comasm.orghres.cadrugbank.cominnovareacademics.inpediatriconcall.comscispace.cominnovareacademics.in

Resistance Mechanisms and Overcoming Resistance

Fungal Resistance to Azole Antifungals

Fungi employ several strategies to develop resistance to azole antifungals. These mechanisms can occur individually or in combination, leading to varying degrees of reduced susceptibility or outright resistance. oup.comresearchgate.net

Alterations in Ergosterol (B1671047) Biosynthesis Pathway

Modifications within the ergosterol biosynthesis pathway are a common mechanism of azole resistance. Since azoles target Erg11/Cyp51A, alterations affecting this enzyme or other enzymes in the pathway can lead to resistance. nih.govasm.org

Mutations in the CYP51 gene (or ERG11 in yeasts) are a primary cause of azole resistance. These mutations can lead to amino acid substitutions in the Erg11/Cyp51A protein, altering its structure and reducing the binding affinity of azole drugs. nih.govmdpi.comejgm.co.uk Over 140 substitutions have been reported in resistant Candida strains, many of which have an additive effect on resistance. nih.gov Specific mutations at certain positions, such as G54, L98, G138, M220, and G448 in Aspergillus fumigatus Cyp51A, are frequently associated with azole resistance. nih.govasm.org

In addition to point mutations, overexpression of the CYP51 gene can also confer resistance. nih.govasm.orgmdpi.com Increased production of the target enzyme necessitates higher drug concentrations to achieve effective inhibition. nih.gov Overexpression can result from various genetic alterations, including the presence of tandem repeats (TR) in the promoter region of the CYP51A gene, particularly noted in Aspergillus fumigatus. mdpi.comasm.org Strains with both promoter mutations (like TR34 or TR46) and specific amino acid substitutions often exhibit significant azole resistance. mdpi.com

Here is a table summarizing common CYP51 mutations associated with azole resistance:

Fungal SpeciesGeneCommon Mutations/AlterationsAssociated Azole ResistanceSource
Candida albicansERG11R467K, G464S, OverexpressionReduced susceptibility to various azoles, cross-resistance. nih.govejgm.co.ukodermatol.com nih.govejgm.co.ukodermatol.com
Aspergillus fumigatusCYP51AG54, L98, G138, M220, G448, TR in promoter (e.g., TR34, TR46)Resistance to itraconazole, voriconazole, posaconazole, cross-resistance. nih.govmdpi.comasm.org nih.govmdpi.comasm.org
Candida glabrataERG11OverexpressionAzole resistance. asm.orgodermatol.com asm.orgodermatol.com
Candida tropicalisCtERG11Missense mutation, Tyrosine substitution, OverexpressionAzole resistance. reviberoammicol.com reviberoammicol.com
Candida aurisERG11Increased copies, polymorphismsAzole resistance, including fluconazole (B54011). idse.net idse.net

Efflux Pump Mechanisms (e.g., PDR System)

Fungal cells can actively pump azole drugs out of the cell, reducing their intracellular concentration below inhibitory levels. This is mediated by membrane-associated efflux pumps belonging to two main superfamilies: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.govasm.orgnih.govfrontiersin.orgmdpi.com

Overexpression of genes encoding these efflux pumps is a major mechanism of high-level azole resistance in clinical isolates, particularly in Candida species. ejgm.co.uknih.govfrontiersin.org In Candida albicans, the ABC transporters Cdr1 and Cdr2, and the MFS transporter Mdr1 (also known as CaMDR1), are well-characterized efflux pumps involved in azole resistance. ejgm.co.ukfrontiersin.orgtandfonline.com Overexpression of CDR1 and CDR2 is frequently linked to cross-resistance to multiple azole derivatives. ejgm.co.uk In Candida glabrata, CgCDR1 plays a significant role in azole resistance. ejgm.co.uk

The expression of these efflux pumps can be regulated by transcription factors, such as Pdr1 and Pdr3 in C. glabrata and Tac1 and Mrr1 in C. albicans, which bind to pleiotropic drug resistance (PDR) promoter elements. nih.govmdpi.com Increased expression of efflux transporters can be triggered by exposure to antifungal agents. mdpi.com

Here is a table summarizing key efflux pumps involved in azole resistance:

Fungal SpeciesEfflux Pump TypeKey Transporters/GenesRole in Azole ResistanceSource
Candida albicansABC, MFSCdr1, Cdr2, Mdr1 (CaMDR1)Major mechanism for high-level resistance, often overexpressed in resistant isolates. ejgm.co.uknih.govfrontiersin.orgtandfonline.com ejgm.co.uknih.govfrontiersin.orgtandfonline.com
Candida glabrataABCCgCDR1Significant contributor to azole resistance. ejgm.co.uk ejgm.co.uk
Aspergillus fumigatusABC, MFSAtrF, Mdr3, Mdr4Less common mechanism compared to CYP51 alterations, but observed in some isolates and laboratory mutants. reviberoammicol.comru.nl reviberoammicol.comru.nl
Mucor circinelloidesABC (PDR-type)Pdr1, Pdr2, Pdr6Implicated in intrinsic and acquired azole resistance. frontiersin.org frontiersin.org

Aneuploidy and Gene Amplification

Aneuploidy, the state of having an abnormal number of chromosomes, and gene amplification, the increase in the number of copies of a specific gene, can contribute to azole resistance. idse.netnih.govresearchgate.netmdpi.com These genomic alterations can lead to increased expression of genes involved in antifungal resistance, such as those encoding the azole target enzyme or efflux pumps. nih.govresearchgate.netmdpi.com

In Candida albicans, duplication of chromosome 5 (Chr5) or formation of an isochromosome of the left arm of Chr5 (i(5L)) is frequently observed in azole-resistant clinical isolates. nih.govresearchgate.netmdpi.com Chr5 contains both the ERG11 gene (encoding the azole target) and the TAC1 gene (encoding a transcription regulator of efflux pumps). nih.govresearchgate.net Amplification of these genes through aneuploidy or isochromosome formation leads to increased expression of both the target enzyme and efflux pumps, conferring multi-azole resistance. nih.govresearchgate.net

Aneuploidy has also been linked to azole resistance in other fungal species, including Candida glabrata, Candida auris, and Cryptococcus neoformans, often involving duplication of chromosomes carrying ERG11 or efflux pump genes. idse.netnih.govresearchgate.netmdpi.com While aneuploidy can sometimes impose a fitness cost in the absence of the drug, it provides a selective advantage under azole stress. researchgate.netfrontiersin.org

Here is a table illustrating the link between aneuploidy/gene amplification and azole resistance:

Fungal SpeciesChromosomal/Genomic AlterationGenes AffectedConsequence for Azole ResistanceSource
Candida albicansDuplication of Chr5, i(5L)ERG11, TAC1Increased expression of azole target and efflux pump regulator, multi-azole resistance. nih.govresearchgate.netmdpi.com nih.govresearchgate.netmdpi.com
Candida glabrataDuplication of chromosome ECyp51 (Erg11), TransportersDosage effects leading to azole resistance. researchgate.net researchgate.net
Cryptococcus neoformansDisomy of chromosome 1, Duplication of Chr1ERG11, AFR1Increased expression of azole target and efflux pump, azole resistance. idse.netnih.govresearchgate.netmdpi.com idse.netnih.govresearchgate.netmdpi.com
Candida aurisIncreased copies of ERG11 geneERG11Overproduction of target enzyme, azole resistance. idse.net idse.net
Aspergillus flavusDuplication of Chr8, segmental duplication of Chr3(Genes not specifically identified in source)Confers azole resistance. asm.org asm.org

Oxiconazole-Specific Resistance Studies

While the general mechanisms of azole resistance described above apply to this compound as it is an azole antifungal, specific studies focusing solely on this compound resistance mechanisms are less extensively documented compared to more widely used systemic azoles like fluconazole or voriconazole. However, the principles of altered target, efflux, and genomic changes are relevant.

Cross-Resistance with Other Azoles

Cross-resistance, where resistance to one azole confers resistance to other azoles, is a common phenomenon due to their shared mechanism of action targeting Erg11/Cyp51A. reviberoammicol.combiorxiv.orgnserc-crsng.gc.ca Fungal isolates that develop resistance to one azole, particularly through mechanisms like CYP51 mutations or efflux pump overexpression, are likely to show reduced susceptibility to other azoles, including this compound. ejgm.co.ukreviberoammicol.combiorxiv.orgnserc-crsng.gc.ca

Studies on azole resistance in various fungal species, such as Candida and Aspergillus, frequently report cross-resistance patterns among different azole compounds. ejgm.co.ukreviberoammicol.combiorxiv.orgplos.orgegms.de For example, Candida albicans isolates resistant to ketoconazole (B1673606) have been found to be cross-resistant to fluconazole, itraconazole, and miconazole. ejgm.co.uk Overexpression of CDR genes and certain ERG11 point mutations are implicated in this cross-resistance. ejgm.co.uk Similarly, specific CYP51A mutations in Aspergillus fumigatus can lead to cross-resistance to multiple triazole antifungals. nih.govasm.org

While direct studies specifically detailing this compound cross-resistance patterns with a wide range of other azoles in various fungal species were not prominently found in the provided search results, the established mechanisms of azole resistance strongly suggest that fungal isolates resistant to other azoles due to target alterations or efflux would likely exhibit reduced susceptibility to this compound as well. The extent of cross-resistance can vary depending on the specific resistance mechanism and the fungal species involved. egms.de

One study investigating the antibacterial activity of this compound noted that it was equally effective against drug-susceptible and drug-resistant strains of Staphylococcus aureus and Enterococcus species, suggesting a lack of cross-resistance with other antibiotics. asm.org However, this finding is related to antibacterial activity and does not directly address cross-resistance with other antifungal azoles in fungi.

Further specific research focusing on this compound's cross-resistance profile against a broad panel of well-characterized azole-resistant fungal isolates with defined resistance mechanisms would provide more precise data on this aspect.

Propensity for Resistance Generation in Fungi and Bacteria

The development of resistance is a significant challenge in antimicrobial therapy for both fungal and bacterial infections. mdpi.comresearchgate.net Fungi can develop resistance to antifungal agents through various mechanisms, including alterations in drug targets, changes in sterol biosynthesis, reduced intracellular drug concentration, and overexpression of the drug target. mdpi.comnih.govscielo.brmdpi.com Specifically, azole resistance in fungi is often linked to mutations or increased transcriptional levels of the ERG11 gene, which encodes lanosterol (B1674476) 14α-demethylase, the primary target enzyme of azoles. mdpi.comnih.govmdpi.com This can result in increased amounts of the target enzyme, compensating for the inhibition by the azole, or lead to the emergence of lanosterol 14α-demethylase mutations that reduce the drug's affinity. mdpi.comnih.gov Overexpression of efflux pumps, which actively transport the antifungal drug out of the fungal cell, is another common mechanism contributing to azole resistance. nih.govmdpi.com

While resistance to azole antifungals in fungi is a known phenomenon, particularly with systemic use, the situation regarding resistance specifically against this compound nitrate (B79036) is less extensively documented for superficial candidiasis. nih.gov However, cross-resistance among azole antifungals can occur. drugs.com Some Candida albicans strains resistant to ketoconazole have shown cross-resistance to this compound and other imidazole (B134444) and triazole derivatives. drugs.com Similarly, some strains of Malassezia furfur resistant to this compound in vitro have demonstrated cross-resistance to econazole (B349626). drugs.com

Interestingly, research has indicated that this compound displays an extremely low propensity for developing stable resistance in Staphylococcus aureus through serial passaging. asm.orgnih.govasm.org This suggests a potential advantage for this compound in combating bacterial resistance compared to some conventional antibiotics. asm.orgnih.govasm.org

Strategies to Combat Resistance

The increasing prevalence of drug-resistant infections necessitates the exploration of strategies to overcome resistance. mdpi.comresearchgate.netgoogle.com

Combination Therapy Approaches

Combination therapy, involving the use of two or more antimicrobial agents, is a strategy employed to combat resistance and potentially achieve synergistic effects. mdpi.comresearchgate.netresearchgate.netelsevier.es This approach can be particularly useful against multidrug-resistant strains and mixed fungal and bacterial infections. asm.orgnih.govasm.orggoogle.comresearchgate.net

Studies have investigated the potential of repurposing this compound for use in combination therapy, particularly against resistant bacterial pathogens like Staphylococcus aureus. asm.orgnih.govasm.orgresearchgate.net this compound has shown the ability to synergize with approved antibiotics such as daptomycin (B549167) and gentamicin (B1671437) against both susceptible and multidrug-resistant S. aureus strains in vitro. asm.orgnih.govasm.org In a murine superficial skin infection model of S. aureus, this compound strongly synergized with gentamicin, exhibiting superior activity compared to individual drug treatments and untreated controls. asm.orgnih.govasm.org The low propensity for resistance generation in S. aureus makes this compound an ideal candidate for combination therapy with gentamicin against susceptible and gentamicin-resistant S. aureus infections. asm.orgnih.govasm.org The primary mechanisms underlying the synergistic action of antifungal and antibacterial combinations can include increased cell membrane permeability, decreased drug efflux, disruption of intracellular ion homeostasis, inhibition of essential protein and enzyme activity, and prevention of biofilm formation. mdpi.com

Combination antifungal therapy has also been implemented to address resistance in fungal infections, particularly in cases of onychomycosis and invasive fungal infections. researchgate.netnih.gov While studies on antifungal combinations often involve agents like terbinafine, griseofulvin, itraconazole, amorolfine, and ciclopirox, the principle of combining agents with different mechanisms of action or properties can be extended to this compound. researchgate.netelsevier.esnih.gov

Novel Formulations to Enhance Efficacy Against Resistant Strains

Novel formulations are being explored to enhance the efficacy of this compound, potentially improving its activity against resistant strains and optimizing drug delivery to the site of infection. nih.govinnovareacademics.in The poor water solubility of this compound can limit its bioavailability and antifungal efficiency in conventional formulations. innovareacademics.inscispace.com

Research has focused on developing alternative dosage forms to improve localized delivery and efficacy. nih.gov Examples include thermosensitive gels and mucoadhesive nanoemulsions. nih.govinnovareacademics.in Thermosensitive gel formulations containing this compound nitrate have shown promising results in treating superficial fungal infections due to enhanced local bioavailability and stability. nih.gov These gels can demonstrate effective antifungal activity. nih.gov

Nanoemulsions, which are thermodynamically stable dispersions, have been investigated as a suitable approach to improve the solubility of this compound. innovareacademics.in this compound nitrate nanoemulsion-based gels have shown higher drug release and antifungal activity compared to conventional creams in in vitro studies against Candida albicans. innovareacademics.in This suggests that such formulations could be promising for topical treatment of fungal infections. innovareacademics.in

Other novel delivery systems, such as niosomes and nanosponges, are also being explored for their potential to enhance the delivery and efficacy of this compound. scispace.comwjarr.com Niosomes can improve drug efficacy and provide sustained release, while nanosponges can encapsulate poorly water-soluble drugs and enhance their solubility and release. scispace.comwjarr.com Studies on this compound-based niosome gels have shown promising in vitro release profiles and improved results in in vivo studies compared to commercial formulations. scispace.com Similarly, this compound nitrate loaded nanosponges have demonstrated high entrapment efficiency and sustained in vitro drug release. wjarr.com These novel formulations represent potential strategies to improve the effectiveness of this compound, including against resistant fungal strains, by enhancing drug delivery and bioavailability at the infection site. innovareacademics.inscispace.comwjarr.comdovepress.com

Synthesis and Structure Activity Relationship Sar of Oxiconazole and Analogues

Synthetic Routes for Oxiconazole and Related Compounds

The synthesis of this compound involves a straightforward chemical pathway. The process begins with the treatment of a ketone precursor, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, with hydroxylamine (B1172632) to form the corresponding oxime. wikipedia.org This oxime intermediate is then alkylated using 2,4-dichlorobenzyl chloride in the presence of a strong base, such as sodium hydride, to yield the final this compound product. wikipedia.org

A faster synthesis method has been developed using 1,3-dichlorobenzene (B1664543) as the starting material. google.com This route involves a Friedel-Crafts acylation, followed by N-alkylation and oximation to create an intermediate. google.com This intermediate is subsequently reacted with 2,4-dichlorobenzyl chloride and then with nitric acid to form the final product, this compound nitrate (B79036). google.com This improved process eliminates the solvent in the acylation step and uses a 'one-pot' approach for N-alkylation and oximation, which reduces cost and simplifies the procedure. google.com

The design of scaffolds similar to this compound has been a key area of research to discover new antifungal agents with improved properties. acs.orgnih.gov One notable approach involves creating analogues with an inverted oxime ether functionality. acs.orgnih.gov In these "inverted" scaffolds, the atomic sequence of the methyleneaminoxy group (C=N-O) is reversed. acs.orgnih.govdrugbank.com This structural modification has led to the synthesis of new imidazoles that retain potent antifungal properties. acs.orgnih.gov The development of such novel scaffolds provides a basis for creating compounds that can overcome the limitations of existing antifungal drugs, such as fungistatic versus fungicidal activity. acs.orgnih.gov

Tissue engineering has also explored the use of various materials to create scaffolds for drug delivery, which can be designed to release antifungal agents like econazole (B349626) (an imidazole (B134444) similar to this compound) in a controlled manner. nih.gov These biocompatible frameworks, which can be made from materials like gelatin or polyurethane, support sustained, localized drug release to treat infections. nih.govnih.gov

Utilization of Oxime Ether Functionality

The oxime ether group (>C=N-O-R) is a critical functional moiety in this compound and is central to its biological activity. bohrium.comnih.gov This functional group is incorporated into the molecule during the synthesis by alkylating an oxime with an alkyl halide. bohrium.comnih.gov The presence of the oxime ether allows for the combination of different structural elements into a single molecule, which can result in a wide range of biological activities. bohrium.comresearchgate.net Many compounds containing this moiety are known to exhibit significant antifungal properties. bohrium.comresearchgate.net The oxime ether structure is frequently chosen as an active group in the development of new therapeutic agents due to its versatile biological profile, which also includes antibacterial, insecticidal, and anti-inflammatory activities. bohrium.comresearchgate.netnih.gov

Isomeric Considerations (Z/E isomers)

The geometry of the C=N double bond in the oxime ether group of this compound results in the potential for Z and E isomers. The commercially available form of this compound is the Z-isomer. nih.gov The stereochemistry of these isomers is a crucial factor, as it can significantly influence the compound's biological activity. uv.mx The synthesis of oxime derivatives can lead to a mixture of Z and E isomers, which can be identified and assigned using spectroscopic methods like Nuclear Magnetic Resonance (NMR). uv.mx

The synthesis of related antifungal compounds has also demonstrated the importance of stereoisomerism. For example, in the development of iodiconazole, a novel azole antifungal, the R- and S-isomers were prepared via asymmetric synthesis. researchgate.net Studies revealed that the (S)-isomer possessed superior antifungal activity compared to the (R)-isomer, highlighting how the specific three-dimensional arrangement of atoms affects interaction with the biological target. researchgate.net The selective synthesis of specific isomers is therefore a critical consideration in designing potent antifungal agents. nsf.gov

Structure-Activity Relationship (SAR) Studies

Influence of Chemical Modifications on Antifungal Activity

Structure-activity relationship (SAR) studies have shown that chemical modifications to the this compound structure significantly affect its antifungal profile. A key area of investigation has been the modification of the oxime ether group. acs.orgnih.gov In one study, new oxime ethers were synthesized where the methyleneaminoxy group (C=N-O) of this compound was inverted. acs.orgnih.govdrugbank.com

Several of these new compounds with the inverted atomic sequence demonstrated good antifungal properties against various Candida strains, with Minimum Inhibitory Concentration (MIC) values similar to this compound. acs.orgnih.gov Notably, a series of N-ethoxy-morpholino-substituted derivatives showed promising results. acs.orgnih.gov A significant finding was that these new azoles exhibited a fungicidal (killing) effect against Candida albicans, whereas this compound is merely fungistatic (inhibits growth). acs.orgnih.govdrugbank.com This difference is observed by comparing the MIC values with the Minimum Fungicidal Concentration (MFC) values. acs.orgnih.gov

Compound TypeModificationActivity vs. Candida albicansCharacter
This compound (Reference)Standard C=N-O sequenceFungistaticInhibits growth
Type 7 AnaloguesInverted O-N=C sequenceFungicidalKills fungi
N-ethoxy-morpholino derivativesInverted sequence with specific substitutionGood antifungal properties, similar MIC to this compoundFungicidal

This table summarizes the antifungal activity of modified this compound analogues.

Molecular modeling suggests that these structural differences influence how the compounds bind to the target enzyme, P450 14-α-sterol demethylase, leading to different antifungal profiles. acs.orgnih.gov

Impact of Substituents and Ring Structures

The nature and position of substituents on the aromatic rings and modifications to the heterocyclic ring structure are critical determinants of antifungal activity in azole compounds. In this compound, the 2,4-dichloro substituents on the phenyl rings are important for its activity.

Studies on related compounds provide further insight into these relationships. For instance, in a series of benzoxaboroles, another class of antifungals, modifications to the heterocyclic ring structure were shown to alter the compound's ionization constant (pKa). nih.gov Expanding the five-membered oxaborole ring to a six-membered ring or adding bulky substituents at the 3-position increased the pKa, which can affect biological activity. nih.gov Furthermore, the electronic effects of substituents on the aromatic ring followed a Hammett relationship; electron-withdrawing groups increased the acidity of the boronic acid and enhanced binding to biological targets. nih.gov

In the development of other azole antifungals, it has been shown that the imidazole ring is a key structural feature for activity. nih.gov Analogues where the imidazole ring was replaced with a triazole have been synthesized, with some triazole derivatives showing potent activity against fungal strains like C. albicans and Saccharomyces cerevisiae. nih.gov These findings underscore that both the heterocyclic core and the peripheral substituents play a crucial role in the antifungal potency of this compound and its analogues. nih.govnih.gov

Molecular Modeling and Docking Studies (e.g., P450 14-alpha-sterol demethylase from C. albicans)

Molecular modeling serves as a critical tool in understanding the therapeutic action of antifungal agents like this compound. The primary target for this compound and other azole antifungals is the cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. semanticscholar.orgnih.gov By inhibiting this enzyme, this compound disrupts membrane integrity, leading to fungal cell death or growth inhibition. semanticscholar.org

To elucidate the structure-activity relationships of this compound and its analogues, molecular modeling of the P450 14-alpha-sterol demethylase from Candida albicans has been performed. One such study focused on new inverted oxime ethers of this compound to understand how structural modifications influence their antifungal profiles. This research involved building a simplified molecular model of the C. albicans P450 demethylase (Candida P450DM) to analyze the docking of these compounds. The goal was to rationalize the observed differences in antifungal activity, particularly why certain analogues exhibited a fungicidal effect against C. albicans, whereas the parent drug, this compound, is merely fungistatic.

The study revealed that it is possible to reverse the atomic sequence of the methyleneaminoxy group (C=N-O) in this compound and still retain potent antifungal properties. The docking studies help to visualize the binding modes of these molecules within the active site of the enzyme, providing insight into the key interactions that govern their inhibitory activity. Azole antifungals typically interact with the enzyme through coordination of a nitrogen atom in their azole ring with the heme iron atom in the active site, along with other hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues. researchgate.net

Correlation between Structure and Anti-Cancer/Antibacterial Activity

While this compound is established as an antifungal agent, research into its direct anti-cancer and antibacterial activities, along with detailed structure-activity relationship (SAR) studies in these areas, is less extensive.

Anti-Cancer Activity

The correlation between the specific structure of this compound and anti-cancer activity is not a prominent subject in the available scientific literature. While other heterocyclic compounds, such as those containing oxadiazole or oxazole (B20620) moieties, have been investigated for their anti-proliferative effects against various cancer cell lines, similar SAR studies focusing specifically on this compound are not widely documented. nih.govresearchgate.netmdpi.com

Antibacterial Activity

Direct structure-activity relationship studies detailing this compound's broad-spectrum antibacterial efficacy are limited. However, related research has explored the potential of its structural analogues. In one study, a library of conformationally rigid analogues of this compound was designed, incorporating 2H-chroman-4-one, azole, and substituted phenyl fragments. The antibacterial potential of these designed compounds was evaluated through in-silico molecular docking studies against the active sites of four different bacterial proteins. The results indicated that the designed compounds had a high binding affinity, forming hydrogen-bond and π-π interactions with the target proteins, suggesting they could be developed further as potential antibacterial agents.

Furthermore, this compound has been shown to exhibit an indirect effect on bacterial infections. In a study using a Listeria monocytogenes infection model, this compound treatment enhanced bacterial clearance and reduced tissue damage. The mechanism identified was not direct bactericidal action, but rather the hindrance of STING trafficking via the oxysterol-binding protein OSBP. This highlights a potential role for this compound in modulating the host immune response to bacterial pathogens rather than acting as a conventional antibiotic.

Advanced Drug Delivery Systems for Oxiconazole

Nanotechnology-Based Delivery Systems

Nanotechnology provides various approaches for formulating Oxiconazole, including nanosuspensions, nanocrystals, ethosomal gels, thermosensitive gels, microsponges, and polymeric and lipidic nanoparticles. indexcopernicus.comresearchgate.netnih.govsci-hub.seresearchgate.net These systems aim to overcome the limitations of conventional formulations by modifying the drug's physicochemical properties and controlling its release profile.

Nanosuspensions and Nanocrystals

Nanosuspensions and nanocrystals involve reducing the particle size of this compound to the nanometer range, typically below 1000 nm. impactfactor.org This size reduction increases the surface area, which can lead to improved dissolution rates and enhanced saturation solubility, thereby improving bioavailability, particularly for poorly water-soluble drugs like this compound. ijpsjournal.comwjarr.com While the search results mention nanocrystals in the context of another azole antifungal, Sulconazole, showing improved antifibrotic properties and sustained release nih.gov, direct research findings specifically on this compound nanosuspensions or nanocrystals were not extensively detailed in the provided snippets. However, the principle of particle size reduction is a fundamental approach in nanotechnology to enhance the performance of hydrophobic drugs.

Ethosomal Gels

Ethosomal gels are vesicular systems characterized by a high concentration of ethanol (B145695), which allows them to penetrate deeper into the skin layers compared to traditional liposomes. wjpr.netresearchgate.net This enhanced skin penetration makes ethosomal gels a promising carrier for the dermal delivery of this compound. Studies have investigated the development and characterization of this compound nitrate (B79036) loaded ethosomal gels for treating fungal infections. researchgate.netwjpr.netamazonaws.comzenodo.org

Research findings indicate that ethosomes containing ethanol can exhibit better entrapment efficiency, smaller vesicle size, higher transdermal flux, and maximum skin penetration for this compound nitrate. wjpr.netamazonaws.com Formulations have shown drug entrapment efficiencies ranging from 66% to 88.3%. amazonaws.com The particle size of optimized ethosomes has been reported around 99.5 nm. amazonaws.com Ethosomal gel formulations have also demonstrated suitable pH for skin compatibility, ranging between 6.21 and 7.38, and spreadability values between 4 and 5.3 g cm/s. researchgate.net In vitro drug release studies have shown cumulative drug release profiles, with one optimized formulation showing 85.3% cumulative release in 8 hours. amazonaws.com

Here is a table summarizing some research findings on this compound Ethosomal Gels:

Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)In vitro Release (% in 8 hrs)Reference
Ethosomal GelEthosomes (containing ethanol), Gel~99.5 amazonaws.com66 - 88.3 amazonaws.com85.3 amazonaws.com wjpr.netamazonaws.com
Ethosomal GelEthosomes, Chitosan (potential)Not specifiedNot specifiedNot specified researchgate.net

Thermosensitive Gels

Thermosensitive gels are formulations that undergo a sol-gel transition in response to temperature changes, typically gelling at body temperature. researchgate.netmdpi.com This property allows for easy application as a liquid and subsequent formation of a gel at the application site, potentially improving drug retention and contact time. researchgate.net Research has explored the development of thermosensitive gels incorporating this compound nitrate for topical application in treating superficial fungal infections. indexcopernicus.comresearchgate.netijarmt.comnih.gov

Studies have shown that thermosensitive gel formulations containing this compound nitrate can be effective against superficial fungal infections. ijarmt.comnih.gov Characterization parameters such as viscosity, transition temperature, and gelation time are determined for these formulations. nih.gov While specific data on drug release profiles from this compound thermosensitive gels were not detailed in the provided snippets, the principle suggests a potential for sustained release due to the gel matrix. mdpi.com

Microsponges

Microsponges are porous polymeric microspheres capable of entrapping and releasing active ingredients in a controlled manner. researchgate.netamazonaws.comjetir.org This technology is particularly useful for topical applications as it can provide sustained drug release, reduce irritation, and enhance the stability of the formulation. researchgate.netjetir.org this compound nitrate microsponges have been developed and evaluated for topical delivery. researchgate.netamazonaws.comjetir.orgmendeley.comresearchgate.net

Studies have shown that this compound nitrate microsponges can be prepared using methods like quasi-emulsion solvent diffusion. amazonaws.commendeley.comresearchgate.net These microsponges have demonstrated good production yield (ranging from 61.44% to 91.47%) and drug loading efficiency (52.65% to 84.57%). jetir.orgmendeley.com Microsponges are typically spherical and porous. researchgate.netjetir.orgmendeley.com When incorporated into gels, microsponge formulations have shown controlled drug release over extended periods, such as 12 hours, compared to plain gels. jetir.orgmendeley.com

Here is a table summarizing some research findings on this compound Microsponges:

Formulation TypePreparation MethodProduction Yield (%)Loading Efficiency (%)In vitro Release ProfileReference
MicrospongesQuasi-emulsion solvent diffusion61.44 - 91.47 jetir.orgmendeley.com52.65 - 84.57 jetir.orgSustained release (up to 12 hrs) jetir.orgmendeley.com researchgate.netamazonaws.comjetir.orgmendeley.comresearchgate.net

Polymeric and Lipidic Nanoparticles

Polymeric and lipidic nanoparticles represent broad categories of nanocarriers used for drug delivery. Polymeric nanoparticles are made from biodegradable polymers, while lipidic nanoparticles are composed of lipids. Both types can encapsulate drugs, enhance their stability, and control their release. ijeast.commdpi.com this compound nitrate has been formulated into lipid-based nanoparticles, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). benthamdirect.comresearchgate.netsci-hub.seijeast.commdpi.comnih.govnih.govresearchgate.net

Research on this compound nitrate loaded nanostructured lipid carriers (NLCs) prepared by ultrasonication has shown mean particle sizes around 124 ± 2 nm and good entrapment efficiency. benthamdirect.comresearchgate.net These NLCs demonstrated a sustained release pattern and high drug deposition in the skin in comparative studies. benthamdirect.comresearchgate.net Polymeric nanoparticles, such as those made with PLGA, have also been investigated for this compound delivery, often incorporated into nanogels to improve viscosity and skin retention. impactfactor.org

Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are a type of lipidic nanoparticle composed of solid lipids at room and body temperatures. ijeast.commdpi.com They offer advantages such as good biocompatibility, low toxicity, and the ability to enhance the solubility and bioavailability of hydrophobic drugs like this compound. ijeast.commdpi.com SLNs can be prepared by various methods, including emulsification-solvent evaporation. researchgate.netsci-hub.senih.gov

Studies on this compound nitrate loaded SLNs have shown entrapment efficiencies ranging from 41.34% to 75.07% and zeta potentials between -13 and -50. researchgate.netsci-hub.senih.gov These SLNs, when incorporated into a gel formulation, have demonstrated sustained in-vitro drug release compared to the untreated drug. researchgate.netsci-hub.senih.gov For instance, one study showed that while untreated this compound nitrate had 95.8% release after 12 hours, the SLN formulation released 79.6% in the same period, indicating a sustained release effect. sci-hub.se Clinical assessments of this compound nitrate SLN-loaded gels have also been conducted. sci-hub.senih.govveeva.com

Here is a table summarizing some research findings on this compound Solid Lipid Nanoparticles:

Formulation TypePreparation MethodEntrapment Efficiency (%)Zeta Potential (mV)In vitro Release Profile (vs. untreated)Reference
SLNsEmulsification-solvent evaporation researchgate.netsci-hub.senih.gov41.34 - 75.07 researchgate.netsci-hub.senih.gov-13 to -50 researchgate.netsci-hub.senih.govSustained release researchgate.netsci-hub.senih.gov researchgate.netsci-hub.senih.gov

Enhanced Transdermal Permeation Strategies

The skin serves as a significant barrier to drug absorption, primarily due to the stratum corneum layer. frontiersin.orgnih.gov Enhanced transdermal permeation strategies for this compound focus on increasing its passage through this barrier to reach the target site in sufficient concentrations. Various techniques are employed to achieve this, including the use of chemical permeation enhancers and the incorporation of this compound into novel carrier systems like nanosponges, emulgels, and spanlastics. ijarsct.co.injcdronline.orgijpsjournal.comijpsjournal.com These systems can improve the solubility of the drug and increase skin permeability. ijpsjournal.com

Role of Permeation Enhancers

Permeation enhancers are agents that temporarily and reversibly increase the permeability of the stratum corneum, thereby improving drug transport across the skin. nih.govmdpi.com Their mechanism of action often involves interacting with the lipid matrix of the stratum corneum, leading to lipid extraction, intercalation, or fluidization. mdpi.com

Studies have investigated the use of various permeation enhancers to improve the transdermal delivery of antifungal drugs. While specific data on the effect of individual permeation enhancers solely on this compound permeation across skin were not extensively detailed in the search results, research on other drugs and general principles of permeation enhancement can be applied. For instance, studies on other drugs have shown that enhancers like oleic acid, ethanol, propylene (B89431) glycol, Azone, and Tween 80 can increase drug flux across the skin. nih.govmdpi.commdpi.com The effectiveness of a permeation enhancer is dependent on its structural properties and interaction with the skin barrier. mdpi.com Combinations of permeation enhancers can also exhibit synergistic effects. mdpi.com

For this compound, particularly in formulations like nanosponges incorporated into gels, the concentration of the penetration enhancer has been shown to influence drug release, with higher concentrations leading to greater drug release. jcdronline.org In the context of nail infections (onychomycosis), a challenging area for topical delivery, combinations of permeation enhancers like salicylic (B10762653) acid, thioglycolic acid, and urea (B33335) have been investigated in nail lacquer formulations containing this compound nitrate to improve permeation through the nail plate. ijpsr.com

Characterization of Novel Formulations (e.g., Particle Size, Entrapment Efficiency, Release Studies)

The development of advanced drug delivery systems for this compound necessitates thorough characterization to ensure their quality, performance, and stability. Key parameters evaluated include particle size, entrapment efficiency, and in vitro drug release.

Particle Size: The particle size of novel formulations, such as nanoparticles and nanosponges, is a critical characteristic influencing their ability to penetrate the skin barrier and control drug release. For this compound nitrate loaded nanosponges, reported particle sizes have ranged from approximately 480.60 nm to 753.46 nm. wjarr.com Spanlastic formulations of this compound nitrate have shown particle sizes around 452.2 nm. ijpsjournal.com Solid lipid nanoparticles (SLNs) containing this compound nitrate have also been developed and characterized. researchgate.net

Entrapment Efficiency: Entrapment efficiency refers to the amount of drug successfully encapsulated within the delivery system. High entrapment efficiency is desirable for maximizing the drug payload and minimizing the amount of free drug in the formulation. Studies on this compound nitrate loaded nanosponges have reported entrapment efficiencies ranging from 52.72% to 92.72%. wjarr.com Optimized nanosponge formulations have shown entrapment efficiencies as high as 92.72%. jcdronline.org Spanlastic formulations of this compound nitrate have demonstrated entrapment efficiencies around 85.90% and up to 94.67%. ijpsjournal.comresearchgate.net For this compound nitrate loaded SLNs, entrapment efficiency has ranged from 41.34% to 75.07%. researchgate.net

Release Studies: In vitro drug release studies are crucial for understanding how the drug is released from the delivery system over time. These studies typically involve using diffusion cells, such as Franz diffusion cells, with a membrane separating the formulation from a receptor medium. mdpi.com The cumulative percentage of drug released is measured over a defined period.

For this compound nitrate loaded nanosponges, cumulative percentage release has varied from 73.16% to 97.84% after 12 hours, depending on the drug-polymer ratio. wjarr.com An optimized nanosponge formulation showed a high drug release of 97.84% after 12 hours. wjarr.com Release kinetics studies for these nanosponges indicated a non-fickian diffusion mechanism. wjarr.com Emulgel formulations of this compound nitrate have shown drug release of over 92% within 12 hours. ijarsct.co.inresearchgate.net Spanlastic formulations have demonstrated cumulative drug release of around 80.10% at the end of 8 hours and 82.74% after a period not specified but in the context of in-vitro release studies. ijpsjournal.comresearchgate.net Solid lipid nanoparticle gel formulations of this compound nitrate have shown sustained in-vitro drug release. researchgate.net

Here is a summary of characterization data from selected studies:

Formulation TypeParticle Size Range (nm)Entrapment Efficiency (%)Cumulative Drug Release (%) (Time)Reference
This compound Nitrate Nanosponges480.60 - 753.4652.72 - 92.7273.16 - 97.84 (12 hours) wjarr.com
Optimized Nanosponge Formulation-92.7297.84 (12 hours) jcdronline.org
This compound Nitrate Spanlastics~452.285.90 - 94.67~80.10 (8 hours), 82.74 ijpsjournal.comresearchgate.net
This compound Nitrate Emulgel-->92.06 (12 hours) ijarsct.co.inresearchgate.net
This compound Nitrate SLNs-41.34 - 75.07Sustained researchgate.net

Advantages of Advanced Delivery Systems for this compound (e.g., Bioavailability, Controlled Release, Reduced Side Effects, Patient Compliance)

Advanced drug delivery systems offer several advantages for this compound compared to conventional formulations, primarily aimed at improving its therapeutic performance and patient experience.

Enhanced Bioavailability: Due to its low aqueous solubility and poor systemic absorption, this compound's bioavailability from conventional formulations can be limited. ijarsct.co.in Novel delivery systems like nanosponges, emulgels, and spanlastics can enhance the solubility of this compound, leading to improved bioavailability at the target site. ijarsct.co.inijpsjournal.comwjarr.com Emulgels, with their dual release control systems, are specifically designed to enhance the bioavailability of hydrophobic drugs like this compound. ijarsct.co.in

Controlled Release: Advanced systems can provide controlled and predictable drug release over an extended period. jcdronline.orgijpsjournal.comwjarr.comfrontiersin.org This sustained release profile can help maintain therapeutic concentrations at the site of infection for longer durations, potentially reducing the frequency of application. Nanosponges, for instance, are reported to produce predictable and controlled drug release. wjarr.com Spanlastics also offer controlled delivery of this compound nitrate. ijpsjournal.comresearchgate.net

Reduced Side Effects: By targeting the delivery of the drug to the affected area and potentially reducing systemic absorption, advanced formulations can help minimize side effects. jcdronline.orgwjarr.comresearchgate.netfrontiersin.org Nanosponges can be designed to target specific cells or tissues, leading to greater efficacy while reducing side effects. wjarr.com Solid lipid nanoparticle gel formulations of this compound nitrate have shown significantly fewer side effects compared to marketed products in clinical studies. researchgate.net

Improved Patient Compliance: The advantages of advanced delivery systems, such as reduced dosing frequency due to controlled release and potentially fewer side effects, can lead to improved patient compliance. jcdronline.orgijpsjournal.comwjarr.comfrontiersin.org Formulations like emulgels are characterized by properties like easy spreadability and a non-greasy feel, which can also contribute to better patient acceptance and compliance. ijarsct.co.in

Interactions of Oxiconazole with Other Agents

Drug-Drug Interactions (Pharmacokinetic and Pharmacodynamic)

Drug-drug interactions involving oxiconazole can occur, potentially affecting the metabolism or serum concentrations of co-administered medications. While the absence of a listed interaction does not definitively rule out its existence, available data indicate specific pharmacokinetic and pharmacodynamic interactions. drugbank.com

Interactions affecting metabolism of other drugs (e.g., Ranolazine, Rimegepant, Segesterone acetate (B1210297), Clindamycin (B1669177), Tivozanib)

This compound has been observed to influence the metabolism of several other drugs. Specifically, the metabolism of Ranolazine, Rimegepant, Segesterone acetate, Clindamycin, and Tivozanib can be increased when combined with this compound. drugbank.comdrugbank.comdrugbank.comdrugbank.comdrugbank.comdrugbank.com

Co-administered DrugEffect on Metabolism by this compoundSource
RanolazineIncreased drugbank.comdrugbank.com
RimegepantIncreased drugbank.comdrugbank.com
Segesterone acetateIncreased drugbank.comdrugbank.com
ClindamycinIncreased drugbank.comdrugbank.com
TivozanibIncreased drugbank.comdrugbank.com

Interactions affecting serum concentrations of other drugs (e.g., Rilpivirine, Selpercatinib, Zuranolone, Capmatinib, Clozapine, Doxorubicin, Ensartinib, Lemborexant, Lumateperone, Oliceridine)

Concomitant use of this compound can lead to decreased serum concentrations of several other medications. These include Rilpivirine, Selpercatinib, Zuranolone, Capmatinib, Clozapine, Doxorubicin, Ensartinib, Lemborexant, Lumateperone, and Oliceridine. drugbank.comdrugbank.comdrugbank.comdrugbank.comdrugbank.comdrugbank.com

Co-administered DrugEffect on Serum Concentration by this compoundSource
RilpivirineDecreased drugbank.comdrugbank.commedindia.net
SelpercatinibDecreased drugbank.com
ZuranoloneDecreased drugbank.comdrugbank.com
CapmatinibDecreased drugbank.comdrugbank.com
ClozapineDecreased drugbank.com
DoxorubicinDecreased drugbank.com
EnsartinibDecreased drugbank.com
LemborexantDecreased drugbank.com
LumateperoneDecreased drugbank.comdrugbank.com
OliceridineDecreased drugbank.comdrugbank.com

Activation of CYP3A4 Transactivation

While specific detailed research findings on the direct activation of CYP3A4 transactivation by this compound were not extensively found in the provided search results, it is known that many drug interactions, particularly those affecting the metabolism and serum concentrations of other drugs as listed above, are mediated through the cytochrome P450 enzyme system, particularly CYP3A4. Azole antifungals, as a class, are known to interact with CYP enzymes. For instance, ketoconazole (B1673606) and clotrimazole, other azole antifungals, have been shown to decrease the metabolism of various drugs, including clindamycin and this compound itself, suggesting interactions with metabolic pathways. medindia.netmedindia.net Rimegepant and Capmatinib, whose metabolism is affected by this compound, are primarily metabolized by CYP3A4. drugbank.comdrugs.compfizermedicalinformation.caoncologynewscentral.com Rilpivirine and Zuranolone are also metabolized by CYP3A4, and their serum concentrations are decreased by this compound. hiv-druginteractions.orghiv-druginteractions.orgfda.govtowerhealth.org Segesterone acetate is metabolized via CYP3A4. drugs.com These observations indirectly suggest that this compound may influence CYP3A4 activity, leading to altered metabolism and serum levels of co-administered drugs.

Data Table: Examples of Drugs Metabolized by CYP3A4 Affected by this compound

Co-administered DrugPrimary Metabolism PathwayEffect by this compoundSource
RimegepantCYP3A4, CYP2C9Metabolism Increased drugbank.comdrugbank.comdrugs.compfizermedicalinformation.ca
CapmatinibCYP3A4, Aldehyde oxidaseSerum Conc. Decreased drugbank.comdrugbank.comoncologynewscentral.com
RilpivirineCYP3A4Serum Conc. Decreased drugbank.comdrugbank.commedindia.nethiv-druginteractions.orghiv-druginteractions.org
ZuranoloneCYP3A4Serum Conc. Decreased drugbank.comdrugbank.comfda.govtowerhealth.org
Segesterone acetateCYP3A4Metabolism Increased drugbank.comdrugbank.comdrugs.com
TivozanibCYP3A4, CYP1A1, UGTMetabolism Increased drugbank.comdrugbank.comnih.gov
ClindamycinHepatic enzymes (including CYP)Metabolism Increased drugbank.comdrugbank.comgoodrx.com

Combination Therapies for Enhanced Efficacy

Research into combination therapies involving this compound for enhanced efficacy in treating fungal infections, such as tinea pedis, candidiasis, and dermatophytosis, was not specifically detailed in the provided search results. The focus of the search results was primarily on drug-drug interactions affecting the pharmacokinetics and metabolism of other medications when co-administered with this compound.

Toxicological and Safety Research of Oxiconazole Excluding Dosage/administration and Basic Toxicity Data

Preclinical Toxicology Studies

Preclinical toxicology studies involving oxiconazole have been conducted primarily in animal models to evaluate its effects on organ systems and systemic effects at high doses. Studies in mice, rats, and dogs have provided insights into the potential toxicity of this compound.

In animal pharmacology studies, this compound demonstrated minimal pharmacologic effects, even at high doses. However, oral administration of 1,000 mg/kg in mice resulted in decreased motility and motor coordination, along with mild symptoms of central nervous system depression. No effects on the cardiovascular and respiratory systems were observed in these studies. A mild anti-diuretic effect was noted at high oral doses (250 mg/kg) and intraperitoneal doses (100 mg/kg) in mice. Additionally, oral administration of this compound in mice led to a significant dose-related prolongation of hexobarbital (B1194168) sleeping time. hres.ca

Repeat-dose toxicity studies have also been conducted. In a six-month dermal toxicology study in rabbits, effects were limited to local reactions at the treatment site. The No Observed Effect Level (NOEL) for this study was determined to be 40 mg/kg/day. fda.gov Oral and intravenous studies of miconazole, another imidazole (B134444) antifungal, in rats, rabbits, and beagle dogs have indicated the liver as a target organ of toxicity. fda.gov While this finding is for a related compound, it highlights a potential area of concern within the imidazole class that warrants consideration in this compound research.

An independent study investigating the ototoxic effects of topically applied this compound in rats found that this compound showed ototoxic effects, reflected by elevated auditory brainstem response thresholds at speech frequencies after application to the middle ear. Further studies were deemed necessary to determine if these threshold shifts are permanent. nih.govresearchgate.net

Reproduction Studies and Fetal Development Research

Reproduction studies have been performed in various animal species, including rabbits, rats, and mice, to assess the potential of this compound nitrate (B79036) to cause harm to the fetus. Oral doses up to 100, 150, and 200 mg/kg per day were administered to rabbits, rats, and mice, respectively. These studies revealed no evidence of harm to the fetus due to this compound nitrate at these dose levels. hres.carxlist.commedscape.commedicaldialogues.inwikidoc.org

However, higher doses in rats and mice resulted in certain effects on reproduction and fetal development. These effects included a prolonged gestation period and labor during parturition, decreased perinatal viability, and some intrauterine deaths. Despite these findings, no drug-related morphological abnormalities were observed in the offspring. hres.ca Studies lasting from pairing through gestation and lactation did not affect the fertility or general reproductive performance of the F0 and F1 generations in rats and mice. The development of the F1 and F2 generations was also not affected by treatment. hres.ca

This compound nitrate was not found to be embryotoxic or teratogenic at doses up to 15 mg/kg/day in mice or rats, or up to 100 mg/kg/day in rabbits. hres.ca

Data from these animal reproduction studies are summarized in the table below:

SpeciesRoute of AdministrationHighest Dose Tested (mg/kg/day)Observed Effects at Highest DoseEmbryotoxic/Teratogenic at Lower Doses
RabbitsOral100No evidence of harm to fetusNo (up to 100 mg/kg/day)
RatsOral150Prolonged gestation/labor, decreased perinatal viability, intrauterine deathsNo (up to 15 mg/kg/day)
MiceOral200Prolonged gestation/labor, decreased perinatal viability, intrauterine deathsNo (up to 15 mg/kg/day)

It is important to note that while animal studies provide valuable data, they are not always predictive of human response. hres.carxlist.commedscape.commedicaldialogues.inwikidoc.org

Considerations for Special Populations in Research

Research involving this compound has included considerations for special populations, particularly regarding pregnancy and lactation.

Regarding pregnancy, reproduction studies in animals (rabbits, rats, and mice) at oral doses significantly higher than typical human topical exposure levels have not shown evidence of harm to the fetus. hres.carxlist.commedscape.commedicaldialogues.inwikidoc.org These doses were up to 57, 40, and 27 times the human dose based on mg/m², respectively. rxlist.commedscape.commedicaldialogues.inwikidoc.org However, there are no adequate and well-controlled studies in pregnant women. hres.carxlist.commedscape.commedicaldialogues.inwikidoc.org Due to the differences between animal reproduction studies and human responses, the use of this compound during pregnancy is generally advised only if the potential benefit justifies the potential risk to the fetus, or if clearly needed. hres.carxlist.commedscape.commedicaldialogues.inwikidoc.orgdrugs.com The FDA has assigned this compound topical a Pregnancy Category B, indicating that animal studies have shown no risk to the fetus, but controlled human studies are not available, or animal studies showed minor risks and human studies showed no risk. medscape.comwikidoc.orgdrugs.com

In terms of lactation, this compound is known to be excreted in human milk. hres.carxlist.commedscape.commedicaldialogues.inwikidoc.orgdrugs.comnih.gov Although human data on the concentration of this compound in milk are limited, studies in female rats administered subcutaneous doses of 5 mg/kg showed a milk:plasma ratio in the range of 3.0 - 8.0 between 1.5 and 12 hours post-administration. hres.ca Caution is therefore recommended when administering this compound to a nursing woman. hres.carxlist.commedscape.commedicaldialogues.inwikidoc.orgdrugs.comnih.gov For topical formulations, systemic absorption is low (less than 1% recovered in urine after application) rxlist.commedscape.com, suggesting a low risk to the nursing infant drugs.comnih.gov. However, it is advised to avoid application to the nipple area and prevent direct contact of the infant's skin with treated areas. drugs.comnih.gov

Research in pediatric and geriatric populations has also been conducted. This compound cream has been found suitable for treating certain fungal infections in pediatric patients, although these conditions are less common in children under 12. medicaldialogues.inwikidoc.org Studies involving a limited number of geriatric patients (aged 60 and above) treated with this compound cream and lotion in clinical trials did not reveal any adverse events with the lotion in this group, and adverse reactions with the cream were similar to those reported by younger patients. medicaldialogues.in However, due to the small sample size, separate analyses of effectiveness and safety in the geriatric population were not feasible. medicaldialogues.in

Future Directions and Emerging Research Avenues for Oxiconazole

Exploration of New Therapeutic Applications

Beyond its well-established role in treating topical fungal infections, research is uncovering the potential of oxiconazole in other therapeutic areas. This exploration into drug repurposing has revealed promising activities against complex diseases, including cancer and autoimmune disorders.

One significant area of investigation is the anticancer potential of this compound. Studies have shown that it exhibits an inhibitory effect against colorectal cancer (CRC). The proposed mechanism involves the arrest of autophagy mediated by peroxiredoxin-2 (PRDX2). In preclinical models, this compound has been observed to inhibit the growth of CRC cells.

Furthermore, this compound has been identified as a potent inhibitor of the cGAS-STING signaling pathway, which is a critical component of the innate immune response. Dysregulation of this pathway is associated with various autoimmune and inflammatory diseases. Research has demonstrated that this compound can suppress the production of type I interferons and downstream inflammatory responses. Mechanistically, it is suggested that this compound hinders STING trafficking. In animal models of STING-driven autoimmune diseases, this compound treatment has been shown to alleviate multi-organ inflammation and normalize aberrant interferon responses, highlighting its potential as a therapeutic agent for these conditions.

Development of Novel Analogue Synthesis and Optimization

To enhance the efficacy and expand the activity spectrum of this compound, researchers are actively engaged in the synthesis and optimization of novel analogues. These efforts focus on modifying the chemical structure of the parent compound to improve its pharmacological properties.

A notable area of research has been the synthesis of new inverted oxime ethers of this compound. In these analogues, the atomic sequence of the methyleneaminoxy group (C=N-O) is reversed. Certain N-ethoxy-morpholino-substituted derivatives have demonstrated good antifungal properties against Candida strains, with minimum inhibitory concentration (MIC) values similar to this compound. A significant finding was that some of these new azoles exhibited a fungicidal character against Candida albicans, whereas this compound is typically fungistatic.

Additionally, a patent has been filed for a rapid synthesis method of this compound nitrate (B79036). This method utilizes 1,3-dichlorobenzene (B1664543) as the starting material and involves Friedel-Crafts acylation, N-hydrocarbylation, and oximation to obtain an intermediate, which is then reacted with 2,4-dichlorobenzyl chloride to yield the final product. The process is optimized through the use of a "one-pot" method and the application of ultrasonic and microwave treatments to improve reaction efficiency and yield.

Integration with Advanced Computational and Modeling Techniques

Advanced computational and modeling techniques are playing an increasingly vital role in understanding the structure-activity relationships of this compound and its analogues, thereby guiding the design of more potent derivatives. Molecular modeling, in particular, has been instrumental in elucidating the interactions between these compounds and their biological targets.

Researchers have constructed molecular models of the P450 14-alpha-sterol demethylase from Candida albicans (Candida P450DM), the primary target of azole antifungals. These models are used to analyze how structural differences between this compound and its synthesized analogues, such as the inverted oxime ethers, can lead to different antifungal profiles. By simulating the binding of these compounds to the active site of the enzyme, scientists can gain insights into the key molecular interactions that govern their inhibitory activity. This understanding is crucial for the rational design of new imidazoles with improved antifungal properties.

Advanced Formulation Technologies for Targeted and Sustained Release

To improve the delivery, efficacy, and patient compliance of this compound, significant research has been dedicated to the development of advanced formulation technologies. These novel systems aim to provide targeted and sustained release of the drug, enhancing its therapeutic effect while minimizing potential side effects.

A variety of nanoformulations have been explored, demonstrating considerable promise for topical delivery.

Formulation TypePreparation MethodKey Findings
Solid Lipid Nanoparticles (SLNs) Emulsification-solvent evaporationEntrapment efficiency of 41.34% to 75.07%; sustained in-vitro drug release; clinically showed fewer side effects and superior improvement compared to marketed products.
Nanostructured Lipid Carriers (NLCs) UltrasonicationOptimized particles had a mean diameter of 124 ± 2 nm; showed 82.74% skin deposition compared to 68.42% for the marketed formulation; demonstrated a sustained release pattern.
PLGA Nanogel Nano-precipitationParticle sizes ranged from 185 to 400 nm with a uniform distribution; demonstrated desirable drug content and release profiles.
Nanosponges Emulsion solvent diffusionParticle sizes ranged from 480.60 to 753.46 nm; high entrapment efficiencies (up to 92.72%); showed zero-order, diffusion-controlled release.

Other innovative delivery systems have also been investigated:

Thermosensitive Gels : These formulations are liquid at cooler temperatures and transition to a gel at skin temperature. An this compound-containing thermosensitive gel was found to be effective against superficial fungal infections and is considered suitable for in vivo use due to its high local bioavailability and good compatibility with polymers.

Emulgels : Combining the properties of an emulsion and a gel, these systems are suitable for hydrophobic drugs like this compound. An optimized emulgel formulation showed 92.06% drug release over 12 hours and demonstrated better antifungal activity compared to a marketed cream.

Niosomal Gels : Niosomes, vesicles composed of non-ionic surfactants, have been used to encapsulate this compound nitrate to improve drug permeation. These formulations are being explored for treating fungal nail infections.

Research into Mechanisms of Action in Diverse Biological Systems

While the primary antifungal mechanism of this compound is well-understood, ongoing research is uncovering additional mechanisms of action in various biological systems, extending its potential therapeutic applications beyond mycoses.

The established antifungal activity of this compound stems from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. By targeting and destabilizing the fungal cytochrome P450 51 enzyme (lanosterol 14-alpha demethylase), this compound disrupts the integrity of the cell membrane, leading to cell lysis. Additionally, it has been shown to inhibit DNA synthesis in fungi and suppress intracellular ATP concentrations.

In non-fungal systems, this compound exhibits distinct mechanisms of action:

In Colorectal Cancer : As mentioned previously, this compound induces autophagy arrest through the modulation of peroxiredoxin-2 (PRDX2), leading to an inhibitory effect on cancer cell growth.

In Autoimmune and Inflammatory Diseases : this compound has been shown to be a potent inhibitor of the cGAS-STING signaling pathway. It is believed to achieve this by hindering the trafficking of the STING protein, thereby suppressing the production of inflammatory cytokines.

These findings indicate that this compound can modulate fundamental cellular processes such as autophagy and innate immune signaling, opening up new avenues for its therapeutic use.

Addressing and Overcoming Drug Resistance Challenges

The emergence of drug resistance is a significant challenge in the treatment of fungal infections and a critical area of research for all antifungal agents, including this compound. While research specifically on this compound resistance is limited, the mechanisms of resistance to the broader class of azole antifungals are well-documented and provide a framework for understanding and potentially overcoming this issue.

The primary mechanisms of azole resistance in pathogenic fungi, such as Candida and Aspergillus species, include:

Target Site Alterations : Mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of azole drugs.

Overexpression of Efflux Pumps : Fungal cells can increase the expression of membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), which actively pump the antifungal drug out of the cell, reducing its intracellular concentration.

Target Overexpression : An increase in the production of the lanosterol 14α-demethylase enzyme can titrate the drug, requiring higher concentrations for effective inhibition.

Biofilm Formation : Fungi growing within a biofilm matrix often exhibit increased resistance to antifungal agents.

Strategies to combat azole resistance are multifaceted and include the development of new antifungal agents with novel mechanisms of action, the use of combination therapies, and the design of efflux pump inhibitors. For this compound, the synthesis of novel analogues, as discussed in section 10.2, represents a key strategy. Some of these new derivatives have shown fungicidal activity, which may help to reduce the likelihood of resistance development compared to fungistatic agents.

Q & A

Q. What is the molecular mechanism of oxiconazole nitrate’s antifungal activity?

this compound nitrate inhibits ergosterol biosynthesis by blocking the C-14 methylation of sterol intermediates, disrupting fungal cell membrane integrity. This leads to increased membrane permeability, loss of intracellular components, and fungal growth inhibition . Methodological Insight: Use in vitro assays (e.g., broth microdilution) to measure minimum inhibitory concentrations (MICs) against dermatophytes like Trichophyton rubrum. Validate via gas chromatography to assess ergosterol depletion .

Q. How does this compound nitrate compare in efficacy to other imidazole antifungals?

Clinical trials show this compound has comparable efficacy to econazole and bifonazole but superior outcomes to clotrimazole and tolnaftate in treating tinea corporis and cruris . Methodological Insight: Design randomized controlled trials (RCTs) with double-blind protocols. Use mycologic cure rates (negative potassium hydroxide tests) and clinical resolution (erythema/scaling reduction) as endpoints .

Q. What are the primary fungal species targeted by this compound nitrate?

this compound demonstrates broad-spectrum activity against Trichophyton rubrum, T. mentagrophytes, Epidermophyton floccosum, and Microsporum canis. Susceptibility testing via agar dilution can confirm species-specific MICs .

Advanced Research Questions

Q. How can novel drug delivery systems enhance this compound’s bioavailability?

Spanlastic nanovesicles (Span 60/Tween 80) and ethosomal gels improve skin penetration and sustained release. Methodological Approach: Optimize formulations using ethanol injection methods; evaluate via Franz diffusion cells for ex vivo permeation and in vivo efficacy in murine models .

Q. What experimental strategies resolve contradictory data on this compound’s fungicidal vs. fungistatic effects?

Conflicting results may arise from concentration-dependent activity. Methodological Insight: Conduct time-kill assays at varying concentrations (e.g., 0.5×, 1×, 2× MIC) to differentiate static vs. cidal effects. Pair with scanning electron microscopy to visualize membrane damage .

Q. How do researchers assess cross-reactivity risks between this compound and other imidazoles?

Use guinea pig sensitization models to test contact dermatitis potential. For example, croconazole-sensitized animals showed 40% cross-reactivity with this compound, suggesting shared epitopes. Validate via lymphocyte proliferation assays .

Q. What pharmacokinetic parameters define this compound’s topical efficacy?

After application, this compound reaches peak stratum corneum concentrations within 100 minutes, maintaining fungicidal levels for ≥5 hours. Methodological Insight: Use tape-stripping coupled with HPLC to quantify drug deposition in epidermal layers .

Q. How can researchers optimize experimental designs for this compound’s in vitro-to-in vivo translation?

Address interspecies variability by correlating MICs with clinical outcomes. For example, T. rubrum MICs ≤0.03 µg/mL predict clinical success. Use meta-analyses of RCTs to validate thresholds .

Data Analysis & Contradiction Management

Q. How should researchers handle conflicting efficacy data in this compound trials?

Apply mixed-treatment comparison meta-analyses to resolve discrepancies. For instance, while this compound and terbinafine show similar initial cure rates, terbinafine exhibits superior sustained efficacy. Use heterogeneity tests (I² statistic) to assess study variability .

Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?

Fit data to sigmoidal Emax models to estimate EC50 values. For skewed distributions, non-parametric tests (e.g., Mann-Whitney U) are preferable. Report 95% confidence intervals to quantify uncertainty .

Tables for Key Data

Parameter This compound Nitrate Clotrimazole Econazole
MIC90 for T. rubrum (µg/mL)0.030.50.06
Clinical Cure Rate (%)82–8968–7580–85
Stratum Corneum T½ (hours)5.23.84.5
Data sourced from comparative clinical trials and in vitro studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxiconazole
Reactant of Route 2
Reactant of Route 2
Oxiconazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.